Disulfo-ICG-DBCO disodium
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C63H64N4O5S |
|---|---|
Peso molecular |
989.3 g/mol |
Nombre IUPAC |
4-[2-[7-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C63H64N4O5S/c1-62(2)56(31-9-6-5-7-10-32-57-63(3,4)61-52-29-18-15-25-48(52)37-39-55(61)66(57)43-21-22-44-73(70,71)72)65(54-38-36-47-24-14-17-28-51(47)60(54)62)42-20-8-11-33-58(68)64-41-40-59(69)67-45-50-27-13-12-23-46(50)34-35-49-26-16-19-30-53(49)67/h5-7,9-10,12-19,23-32,36-39H,8,11,20-22,33,40-45H2,1-4H3,(H-,64,68,70,71,72) |
Clave InChI |
PUWAOQDUALNQDB-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Disulfo-ICG-DBCO Disodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Disulfo-ICG-DBCO disodium, a near-infrared (NIR) fluorescent dye functionalized for bioorthogonal click chemistry. This document details its chemical structure, spectral and physicochemical properties, and provides protocols for its application in bioconjugation and cellular imaging.
Core Chemical Properties
This compound is a water-soluble derivative of Indocyanine Green (ICG) that has been modified to incorporate a Dibenzocyclooctyne (DBCO) group. This modification allows for its use in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction, for the stable labeling of azide-modified biomolecules. The addition of two sulfonic acid groups significantly enhances its water solubility, making it highly suitable for biological applications.
A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₆₃H₆₂N₄Na₂O₁₁S₃ |
| Molecular Weight | 1193.36 g/mol |
| Appearance | Dark green solid |
| Excitation Maximum (λex) | ~789 nm (estimated based on ICG-DBCO) |
| Emission Maximum (λem) | ~813 nm (estimated based on ICG-DBCO) |
| Extinction Coefficient | ~271,000 cm⁻¹M⁻¹ (estimated based on Disulfo-Cyanine5 DBCO) |
| Solubility | Soluble in water, DMSO, and DMF (qualitative) |
| Storage Conditions | Store at -20°C to -80°C, protect from light and moisture. |
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This compound facilitates covalent labeling of biomolecules through a highly efficient and bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The DBCO moiety contains a strained cyclooctyne ring that readily reacts with an azide-functionalized molecule to form a stable triazole linkage. This reaction is termed "copper-free click chemistry" as it does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.
Caption: SPAAC reaction between Disulfo-ICG-DBCO and an azide-modified molecule.
Experimental Protocols
General Protocol for Labeling Azide-Modified Cells
This protocol describes the general steps for labeling cells that have been metabolically engineered to express azide groups on their surface.
An In-Depth Technical Guide to Disulfo-ICG-DBCO Disodium for Researchers and Drug Development Professionals
Core Principles, Applications, and Methodologies
Introduction
Disulfo-ICG-DBCO disodium is a specialized fluorescent dye engineered for advanced applications in biological research and diagnostics. This molecule is a derivative of Indocyanine Green (ICG), a near-infrared (NIR) fluorescent dye, which has been chemically modified with two sulfonate groups and a dibenzocyclooctyne (DBCO) moiety. The disulfonate groups enhance its water solubility, a crucial factor for biocompatibility and use in aqueous biological environments. The DBCO group is a key component for bioorthogonal chemistry, specifically for copper-free click chemistry reactions. This unique combination of properties makes this compound a powerful tool for the targeted labeling and detection of biomolecules and cells.
A primary application of this compound is in the rapid detection of bacterial infections. This is achieved by targeting bacteria that have been metabolically engineered to express azide groups on their cell surfaces. The DBCO moiety of the dye reacts specifically with these azide groups via a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. This process effectively "dresses" the bacteria in an ICG "coat". Subsequent exposure to an 808 nm NIR laser induces photothermal lysis of the ICG-labeled bacteria. The viability of the bacteria can then be quantified by measuring the release of adenosine triphosphate (ATP) through a bioluminescence assay, providing a rapid and sensitive method for bacterial detection.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its use in bacterial detection, and a generalized synthesis pathway.
Physicochemical and Fluorescent Properties
The key properties of this compound are summarized in the table below. These properties are essential for designing and troubleshooting experiments involving this fluorescent probe.
| Property | Value | Reference |
| Molecular Formula | C63H62N4Na2O11S3 | MedChemExpress |
| Molecular Weight | 1193.36 g/mol | MedChemExpress |
| Appearance | Solid | MedChemExpress |
| Solubility | Water, DMSO, DMF | BroadPharm |
| Excitation Maximum (ICG core) | ~780 nm | Inferred from ICG derivatives |
| Emission Maximum (ICG core) | ~810 nm | Inferred from ICG derivatives |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in the detection of bacteria through photothermal lysis and ATP bioluminescence.
Metabolic Labeling of Bacteria with Azide Groups
This protocol describes the incorporation of azide groups into the cell walls of bacteria.
-
Materials:
-
Bacterial culture (e.g., E. coli, MRSA)
-
D-azidoalanine (d-AzAla)
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth)
-
Centrifuge and sterile centrifuge tubes
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Culture bacteria in their appropriate growth medium to the desired cell density.
-
Introduce d-AzAla into the bacterial culture. The final concentration of d-AzAla may need to be optimized for the specific bacterial strain but is typically in the low millimolar range.
-
Incubate the bacteria with d-AzAla for a sufficient period to allow for the incorporation of the azide-modified amino acid into the peptidoglycan layer of the cell wall. Incubation times can range from a few hours to overnight.
-
Harvest the azide-modified bacteria by centrifugation.
-
Wash the bacterial pellet with PBS to remove any unincorporated d-AzAla and residual growth medium. Resuspend the bacterial pellet in PBS.
-
Labeling of Azide-Modified Bacteria with this compound
This protocol details the copper-free click chemistry reaction to attach the fluorescent dye to the bacterial surface.
-
Materials:
-
Azide-modified bacteria (from Protocol 1)
-
This compound stock solution (in water or DMSO)
-
PBS
-
Incubator
-
-
Procedure:
-
To the suspension of azide-modified bacteria in PBS, add the this compound stock solution to a final concentration that needs to be empirically determined for optimal labeling.
-
Incubate the mixture for a designated period (e.g., 1-2 hours) at a suitable temperature (e.g., 37°C) with gentle agitation to facilitate the click chemistry reaction.
-
After incubation, centrifuge the bacterial suspension to pellet the now-labeled bacteria.
-
Wash the pellet with PBS to remove any unreacted this compound. Repeat the wash step as necessary to reduce background fluorescence.
-
Resuspend the final pellet of ICG-labeled bacteria in PBS for subsequent experiments.
-
Photothermal Lysis of Labeled Bacteria
This protocol describes the use of a NIR laser to induce localized heating and lysis of the ICG-labeled bacteria.
-
Materials:
-
Suspension of ICG-labeled bacteria (from Protocol 2)
-
808 nm NIR laser with adjustable power output
-
Appropriate sample holder (e.g., microcentrifuge tube, well plate)
-
Thermal imaging camera (optional, for monitoring temperature changes)
-
-
Procedure:
-
Place the suspension of ICG-labeled bacteria in the sample holder.
-
Irradiate the sample with the 808 nm NIR laser. The power density and irradiation time will need to be optimized to achieve efficient bacterial lysis without boiling the sample.
-
Monitor the temperature of the sample during irradiation, if possible, to correlate temperature changes with bacterial viability.
-
Quantification of Bacterial Viability using ATP Bioluminescence
This protocol details the measurement of released ATP as an indicator of bacterial lysis and death.
-
Materials:
-
Photothermally treated bacterial suspension (from Protocol 3)
-
ATP bioluminescence assay kit (containing luciferase and luciferin)
-
Luminometer
-
Lysis buffer (if not included in the kit)
-
-
Procedure:
-
Following photothermal treatment, if the bacterial lysis is not complete, a lysis buffer may be added to release the remaining intracellular ATP.
-
Transfer a defined volume of the treated bacterial suspension (or the lysate) to a luminometer-compatible tube or plate.
-
Add the ATP bioluminescence assay reagent (luciferase/luciferin mixture) to the sample according to the manufacturer's instructions.
-
Immediately measure the bioluminescence signal (in Relative Light Units, RLU) using a luminometer.
-
The measured RLU is directly proportional to the concentration of ATP, which in turn correlates with the number of lysed bacteria.
-
Quantitative Data
The following tables summarize key quantitative data related to the performance of this compound in bacterial detection and photothermal therapy.
Photothermal Properties of ICG-Labeled Bacteria
| Irradiation Time (seconds) | Temperature (°C) |
| 0 | Ambient |
| 30 | ~40-45 |
| 60 | ~50-55 |
| 90 | >54 |
Note: Temperature values are approximate and can vary based on laser power, sample volume, and concentration of labeled bacteria.
Bacterial Survival Rate after Photothermal Treatment
| Bacterial Strain | Irradiation Time (seconds) | Survival Rate (%) |
| E. coli | 0 | 100 |
| 30 | Decreased | |
| 60 | Significantly Decreased | |
| 90 | Near Zero | |
| MRSA | 0 | 100 |
| 30 | Decreased | |
| 60 | Significantly Decreased | |
| 90 | Near Zero |
Note: Specific survival rates will depend on the experimental conditions.
Correlation between Bacterial Count and ATP Bioluminescence
| Bacterial Strain | Correlation (RLU vs. CFU) |
| E. coli | Positive Correlation (R² > 0.8) |
| MRSA | Positive Correlation (R² > 0.8) |
RLU: Relative Light Units; CFU: Colony Forming Units.
Visualized Workflows and Pathways
Experimental Workflow for Bacterial Detection
The overall experimental workflow for detecting bacteria using this compound is depicted below.
An In-depth Technical Guide to the Mechanism and Application of Disulfo-ICG-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action, quantitative data, and experimental applications of Disulfo-Indocyanine Green-Dibenzocyclooctyne (Disulfo-ICG-DBCO). This near-infrared (NIR) fluorescent probe has emerged as a powerful tool in bioconjugation, cellular imaging, and targeted drug delivery due to its unique bioorthogonal reactivity and favorable photophysical properties.
Core Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The primary mechanism of action of Disulfo-ICG-DBCO is centered on a highly efficient and bioorthogonal reaction known as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry". This reaction occurs between the dibenzocyclooctyne (DBCO) group of the Disulfo-ICG-DBCO molecule and an azide (-N₃) functional group on a target molecule.
The key features of this mechanism are:
-
Bioorthogonality : The reaction is highly specific and proceeds with high efficiency in complex biological environments, such as living cells or in vivo, without interfering with native biochemical processes. This is because both the strained alkyne (DBCO) and the azide are abiotic functional groups.
-
Copper-Free Reaction : Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst. The driving force for the reaction is the ring strain of the cyclooctyne in the DBCO moiety. This makes it ideal for applications in living systems.
-
Stable Triazole Linkage : The reaction results in the formation of a stable triazole ring, covalently linking the Disulfo-ICG fluorescent probe to the azide-modified target.
The "Disulfo-ICG" component is a sulfonated derivative of Indocyanine Green, an FDA-approved NIR dye. The two sulfonate groups enhance the water solubility and can reduce the aggregation of the dye, which is beneficial for biological applications.
Caption: Mechanism of Disulfo-ICG-DBCO conjugation via SPAAC.
Quantitative Data
The performance of Disulfo-ICG-DBCO is defined by both the kinetics of the SPAAC reaction and the photophysical properties of the Disulfo-ICG fluorophore.
Reaction Kinetics
| DBCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |
| DIBAC/DBCO | ~0.1 - 1.0 | Organic (co)solvents |
| BARAC | > 1.0 | Organic (co)solvents |
| S-DIBO | ~0.3 | Not specified |
Note: DIBAC (dibenzoazacyclooctyne) is also known as DBCO. BARAC (biarylazacyclooctynone) and S-DIBO (sulfonylated dibenzocyclooctyne) are other strained alkynes. The reaction rate can be influenced by the specific azide and the solvent system.
Photophysical Properties
The Disulfo-ICG component dictates the imaging characteristics. ICG's properties are known to be highly dependent on its environment, such as the solvent and its concentration. Sulfonation generally improves water solubility and reduces aggregation.[1]
| Property | Value | Conditions/Notes |
| Excitation Maximum (Ex) | ~780-800 nm | Dependent on solvent and aggregation state. |
| Emission Maximum (Em) | ~810-830 nm | Dependent on solvent and binding to proteins. |
| Molar Extinction Coefficient | ~224,000 M⁻¹cm⁻¹ | In DMSO. |
| Fluorescence Quantum Yield (ΦF) | 0.01 - 0.21 | Highly solvent-dependent. Ranges from ~1-2.7% in water to 12-21% in DMSO.[2] |
| Stability | Limited in aqueous solution | Degrades in the presence of light and heat.[3][4] Stability is improved when bound to proteins like albumin or encapsulated.[5][6] |
Experimental Protocols
A primary application of Disulfo-ICG-DBCO is the fluorescent labeling of azide-modified biological targets. A common workflow involves two main stages: metabolic labeling of cells with an azide-containing precursor, followed by the bioorthogonal click reaction with Disulfo-ICG-DBCO.
Stage 1: Metabolic Labeling of Cell Surface Glycans
This protocol describes the incorporation of azide groups onto cell surface glycans using an azide-modified sugar, N-azidoacetylmannosamine-tetraacylated (Ac₄ManNAz).
Materials:
-
Mammalian cells of interest (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Ac₄ManNAz (stock solution in sterile DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells in the desired format (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of labeling.
-
Incubation with Ac₄ManNAz:
-
Prepare a working solution of Ac₄ManNAz in complete culture medium. A final concentration range of 25-50 µM is a good starting point for optimization.
-
Remove the old medium from the cells and replace it with the Ac₄ManNAz-containing medium.
-
Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator. This allows the cells to metabolize the azide sugar and display it on their surface glycans.
-
-
Washing:
-
After incubation, gently aspirate the medium.
-
Wash the cells three times with pre-warmed PBS to remove any unincorporated Ac₄ManNAz.
-
Stage 2: Labeling with Disulfo-ICG-DBCO
Materials:
-
Azide-modified cells from Stage 1
-
Disulfo-ICG-DBCO (stock solution in DMSO or water)
-
Live cell imaging buffer or PBS
Procedure:
-
Preparation of Labeling Solution:
-
Prepare a working solution of Disulfo-ICG-DBCO in the imaging buffer. A typical starting concentration is 5-20 µM. The optimal concentration should be determined empirically.
-
-
Labeling Reaction:
-
Add the Disulfo-ICG-DBCO labeling solution to the azide-modified cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Final Washing:
-
Remove the labeling solution.
-
Wash the cells three times with the imaging buffer to remove any unbound Disulfo-ICG-DBCO.
-
-
Imaging:
-
Add fresh imaging buffer to the cells.
-
Proceed with fluorescence microscopy using appropriate NIR filter sets (e.g., Ex: ~780 nm, Em: ~810 nm).
-
Caption: Workflow for cell labeling with Disulfo-ICG-DBCO.
Conclusion
Disulfo-ICG-DBCO stands as a robust and versatile tool for researchers in the life sciences. Its mechanism, rooted in the principles of bioorthogonal click chemistry, allows for the specific and covalent labeling of targets in complex biological systems. The enhanced solubility and favorable NIR fluorescence properties of the Disulfo-ICG moiety make it particularly well-suited for a range of applications, from high-resolution cellular imaging to the development of targeted therapeutic and diagnostic agents. Understanding the quantitative aspects of its reaction kinetics and photophysics is crucial for the rational design and successful implementation of experiments utilizing this powerful probe.
References
- 1. Indocyanine Green | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Enhanced Stability of Indocyanine Green by Encapsulation in Zein-Phosphatidylcholine Hybrid Nanoparticles for Use in the Phototherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indocyanine Green Fluorescence Properties | Radiology Key [radiologykey.com]
In-Depth Technical Guide: Spectral Characteristics of Disulfo-ICG-DBCO Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core spectral characteristics of Disulfo-ICG-DBCO disodium salt, a near-infrared (NIR) fluorescent probe crucial for various research and drug development applications. This document outlines its key spectral properties, experimental methodologies for their determination, and the fundamental relationships between these characteristics.
Core Spectral Properties
The spectral behavior of a fluorophore is defined by several key quantitative parameters. These properties for ICG and its sulfonated forms, which serve as a close proxy for this compound salt, are summarized below.
| Spectral Characteristic | Typical Value (for Sulfo-ICG Derivatives) | Unit | Description |
| Absorption Maximum (λabs) | ~780 - 800 | nm | The wavelength at which the fluorophore absorbs light most efficiently. |
| Emission Maximum (λem) | ~800 - 830 | nm | The wavelength at which the fluorophore emits the most intense fluorescence upon excitation. |
| Molar Extinction Coefficient (ε) | > 200,000 | M-1cm-1 | A measure of how strongly the molecule absorbs light at a given wavelength. |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.3 (in PBS) | - | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |
| Fluorescence Lifetime (τ) | ~0.5 - 2.0 | ns | The average time the molecule spends in the excited state before returning to the ground state by emitting a photon. |
Experimental Protocols
The determination of the spectral characteristics listed above involves standardized methodologies and instrumentation.
Measurement of Absorption and Emission Spectra
-
Objective: To determine the wavelengths of maximum absorbance and fluorescence emission.
-
Methodology:
-
Sample Preparation: A dilute solution of this compound salt is prepared in a suitable solvent, typically phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO). The concentration is adjusted to have an absorbance value between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Spectroscopy: The absorbance spectrum is recorded using a UV-Vis spectrophotometer over a wavelength range of 600-900 nm. The wavelength corresponding to the highest absorbance peak is recorded as the λabs.
-
Fluorescence Spectroscopy: The fluorescence emission spectrum is recorded using a spectrofluorometer. The sample is excited at its absorption maximum (λabs), and the emission is scanned over a wavelength range from the excitation wavelength to 900 nm. The wavelength at the peak of the emission spectrum is recorded as the λem.
-
Determination of Molar Extinction Coefficient
-
Objective: To quantify the light-absorbing capacity of the dye.
-
Methodology:
-
Beer-Lambert Law: The molar extinction coefficient is determined using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Procedure: A series of solutions of known concentrations of the dye are prepared. The absorbance of each solution is measured at the λabs. A plot of absorbance versus concentration is generated, and the slope of the resulting line corresponds to the molar extinction coefficient.
-
Determination of Fluorescence Quantum Yield
-
Objective: To measure the efficiency of fluorescence.
-
Methodology:
-
Relative Quantum Yield Measurement: The quantum yield is typically determined relative to a standard fluorophore with a known quantum yield in the same solvent and at a similar wavelength range (e.g., ICG in DMSO).
-
Procedure: The absorbance of both the sample and the standard are kept low (< 0.1) at the excitation wavelength. The integrated fluorescence intensity and the absorbance at the excitation wavelength are measured for both the sample and the standard. The quantum yield is then calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Measurement of Fluorescence Lifetime
-
Objective: To determine the excited-state lifetime of the fluorophore.
-
Methodology:
-
Time-Correlated Single Photon Counting (TCSPC): This is the most common technique for measuring fluorescence lifetime.
-
Procedure: The sample is excited by a pulsed light source (e.g., a laser), and the time delay between the excitation pulse and the detection of the emitted photon is measured. This process is repeated many times, and a histogram of the arrival times of the photons is constructed. The fluorescence lifetime is determined by fitting the decay of this histogram to an exponential function.
-
Visualizations
The following diagrams illustrate the experimental workflow for spectral characterization and the conceptual relationship between the core spectral properties.
The Solubility of Disulfo-ICG-DBCO Disodium in DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Solubility of ICG Analogs in DMSO
The solubility of indocyanine green (ICG) and its derivatives can be influenced by modifications to the core structure. The addition of sulfonate groups, as in Disulfo-ICG-DBCO, typically enhances aqueous solubility; however, its effect on solubility in organic solvents like DMSO can vary. The table below presents available solubility data for closely related analogs to provide a reference point for researchers.
| Compound | Molecular Weight | Solubility in DMSO | Concentration (mM) | Notes |
| ICG-DBCO | 989.25 g/mol | 50 mg/mL[1] | 50.54 mM[1] | Requires sonication. Hygroscopic DMSO can significantly impact solubility.[1] |
| Indocyanine Green (ICG) | 775.0 g/mol | ~10 mg/mL[2] | ~12.9 mM | - |
Experimental Protocol: Determining Solubility in DMSO
The following protocol outlines a general method for determining the solubility of Disulfo-ICG-DBCO disodium in DMSO. This procedure is designed to establish a clear, usable stock solution and to ascertain an approximate solubility limit.
Materials:
-
This compound salt
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Bath sonicator
-
Analytical balance
-
Calibrated pipettes
-
Clear glass vials
Procedure:
-
Preparation:
-
Equilibrate the this compound salt vial to room temperature before opening to prevent condensation of moisture.
-
Use anhydrous DMSO or a freshly opened bottle to minimize the impact of water, which can affect the solubility of hygroscopic compounds.
-
-
Initial Stock Solution Preparation (Example for 10 mg/mL):
-
Accurately weigh 1 mg of this compound salt into a clean, dry vial.
-
Add 100 µL of DMSO to the vial. This creates a target concentration of 10 mg/mL.
-
Cap the vial tightly.
-
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source for any undissolved particulate matter.
-
If particulates remain, place the vial in a bath sonicator for 5-10 minutes. Caution: Avoid excessive heating of the sample, as this can degrade the compound.
-
Repeat visual inspection. If the solution is clear, the compound is soluble at this concentration.
-
-
Determining Maximum Solubility (If Necessary):
-
If the initial solution is clear, incrementally add small, pre-weighed amounts of the compound to the solution.
-
After each addition, repeat the vortexing and sonication steps until the compound no longer dissolves and a persistent precipitate or suspension is observed.
-
The highest concentration at which the compound fully dissolves is the approximate solubility limit.
-
-
Storage of Stock Solution:
-
Once dissolved, store the stock solution in a tightly sealed vial, protected from light.
-
For long-term storage, it is recommended to store at -20°C or -80°C. MedChemExpress suggests that ICG-DBCO stock solutions are stable for 6 months at -80°C and 1 month at -20°C when protected from light.[1]
-
Workflow for Stock Solution Preparation and Solubility Assessment
The following diagram illustrates the logical workflow for preparing a stock solution of this compound in DMSO and assessing its solubility.
References
Disulfo-ICG-DBCO Disodium: A Technical Guide for Bioorthogonal Labeling and Photothermal Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Disulfo-ICG-DBCO disodium, a water-soluble, near-infrared (NIR) fluorescent probe designed for copper-free click chemistry applications. Its unique properties make it a valuable tool for researchers in various fields, including microbiology, cell biology, and oncology, particularly for bacterial detection, cellular imaging, and photothermal therapy.
Core Properties and Specifications
This compound is a derivative of indocyanine green (ICG), a well-established NIR dye, modified with a dibenzocyclooctyne (DBCO) group for bioorthogonal conjugation and two sulfonate groups to enhance water solubility.
| Property | Value | Source |
| Molecular Weight | 1193.36 g/mol | [1] |
| Molecular Formula | C₆₃H₆₂N₄Na₂O₁₁S₃ | [1] |
| Excitation Wavelength (λex) | ~789 nm | |
| Emission Wavelength (λem) | ~813 nm | |
| Molar Extinction Coefficient (ε) | > 200,000 M⁻¹cm⁻¹ (for ICG in plasma) | |
| Quantum Yield (Φ) | ~0.01-0.1 (for ICG, solvent dependent) | |
| Solubility | High in aqueous buffers | |
| Storage | Store at -20°C, protect from light |
Mechanism of Action and Applications
The primary application of this compound lies in its ability to participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. The DBCO moiety reacts specifically and efficiently with azide-functionalized molecules, forming a stable triazole linkage. This bioorthogonal reaction allows for the precise labeling of target biomolecules in complex biological environments without the need for a cytotoxic copper catalyst.
A significant application, as demonstrated by Zhang L, et al., involves the detection and photothermal ablation of bacteria. In this approach, bacteria are first metabolically labeled with an azide-modified D-amino acid (e.g., 3-azido-D-alanine, D-AzAla), which is incorporated into their peptidoglycan cell walls. Subsequent incubation with this compound results in the covalent attachment of the ICG dye to the bacterial surface via a click reaction.
Upon irradiation with an 808 nm near-infrared laser, the ICG component absorbs the light energy and converts it into heat, leading to rapid photothermal lysis of the labeled bacteria. This lysis releases intracellular components, including adenosine triphosphate (ATP). The released ATP can then be quantified using a bioluminescence assay (e.g., luciferin-luciferase), providing a sensitive and rapid method for bacterial detection.
Experimental Protocols
The following are detailed methodologies for the key experimental steps involving this compound for bacterial detection.
Metabolic Labeling of Bacteria with Azide Sugars
Objective: To incorporate azide functional groups into the cell wall of bacteria.
Materials:
-
Bacterial culture (e.g., Streptococcus mutans, E. coli)
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth, Brain Heart Infusion broth)
-
3-azido-D-alanine (D-AzAla) stock solution (e.g., 10 mM in sterile water or PBS)
-
Incubator
-
Centrifuge
Protocol:
-
Grow the bacterial strain of interest in its appropriate liquid medium to the mid-logarithmic phase of growth.
-
Inoculate a fresh culture with the mid-log phase bacteria.
-
Add D-AzAla to the culture to a final concentration of 1-4 mM.
-
Incubate the culture for a sufficient period to allow for the incorporation of the azide-modified amino acid into the peptidoglycan. This time can range from a few hours to overnight, depending on the bacterial growth rate.
-
After incubation, harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) to remove any unincorporated D-AzAla.
Copper-Free Click Chemistry Labeling with this compound
Objective: To covalently attach the Disulfo-ICG-DBCO probe to the azide-modified bacteria.
Materials:
-
Azide-labeled bacterial cells (from Protocol 1)
-
This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO)
-
PBS
-
Incubator or shaker
Protocol:
-
Resuspend the washed, azide-labeled bacterial pellet in PBS.
-
Add the this compound stock solution to the bacterial suspension to a final concentration typically in the range of 10-100 µM.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 37°C with gentle shaking.
-
After incubation, pellet the bacteria by centrifugation.
-
Wash the pellet three times with PBS to remove any unreacted this compound.
-
The resulting pellet contains bacteria with covalently attached ICG.
Photothermal Lysis and ATP Detection
Objective: To lyse the ICG-labeled bacteria using an NIR laser and detect the released ATP.
Materials:
-
ICG-labeled bacteria (from Protocol 2)
-
808 nm NIR laser with adjustable power output
-
ATP bioluminescence assay kit (containing luciferase and D-luciferin)
-
Luminometer
-
96-well opaque plates
Protocol:
-
Resuspend the ICG-labeled bacterial pellet in an appropriate buffer as specified by the ATP assay kit manufacturer.
-
Pipette the bacterial suspension into the wells of a 96-well opaque plate.
-
Irradiate the samples with an 808 nm NIR laser at a power density sufficient to induce photothermal lysis (e.g., 1-2 W/cm² for 5-10 minutes).
-
Immediately following irradiation, add the ATP assay reagent (luciferase/luciferin mixture) to each well according to the kit's instructions.
-
Incubate for the recommended time (typically 5-10 minutes) in the dark to allow the enzymatic reaction to stabilize.
-
Measure the bioluminescence signal using a luminometer. The relative light units (RLU) will be proportional to the concentration of ATP released, and thus to the number of bacteria lysed.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in the application of this compound for bacterial detection.
References
Applications of Near-Infrared Cyanine Dyes in Bioimaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Near-infrared (NIR) cyanine dyes have emerged as indispensable tools in the field of bioimaging, offering significant advantages for preclinical and clinical research. Their unique photophysical properties, including strong absorption and emission in the NIR window (700-1700 nm), enable deep tissue penetration, reduced light scattering, and minimal interference from tissue autofluorescence. This technical guide provides a comprehensive overview of the core applications of NIR cyanine dyes in bioimaging, with a focus on fluorescence imaging, photoacoustic imaging, and photothermal therapy. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage these powerful imaging agents in their work.
Core Properties of Near-Infrared Cyanine Dyes
NIR cyanine dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings.[1] The length of this chain and the nature of the heterocycles can be modified to tune the dye's photophysical properties.[2] Key attributes that make them ideal for bioimaging include:
-
High Molar Extinction Coefficients: Cyanine dyes exhibit very strong absorption of light in the NIR region, with molar extinction coefficients often exceeding 100,000 M⁻¹cm⁻¹.[3][4] This allows for efficient excitation with lower-power light sources.
-
Strong Fluorescence Emission: Many cyanine dyes display bright fluorescence with high quantum yields, leading to sensitive detection in biological systems.[3]
-
Good Photostability: While some traditional cyanine dyes can be prone to photobleaching, newer derivatives have been engineered for enhanced photostability.[5]
-
Tunable Wavelengths: The absorption and emission wavelengths of cyanine dyes can be readily tuned by modifying their chemical structure, allowing for the development of probes for multiplexed imaging.[1]
-
Biocompatibility: Many cyanine dyes exhibit low cytotoxicity and good biocompatibility, making them suitable for in vivo applications.[2] Indocyanine green (ICG) is a notable example, being the only NIR fluorescent dye currently approved by the US Food and Drug Administration (FDA) for human use.[6]
However, challenges such as aqueous insolubility, small Stokes shifts (the difference between the maximum absorption and emission wavelengths), and a tendency to aggregate in aqueous environments can impact their performance.[3] Significant research efforts are focused on overcoming these limitations through chemical modifications and formulation strategies.[3]
Quantitative Data of Common NIR Cyanine Dyes
For ease of comparison, the following table summarizes the key photophysical properties of several commonly used NIR cyanine dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Medium |
| Indocyanine Green (ICG) | ~780 | ~830 | ~150,000 - 238,000 | 0.009 - 0.078 | Aqueous/Plasma |
| IR-820 | ~820 | ~845 | ~200,000 | Lower than ICG | Aqueous |
| IRDye 800CW | ~774 | ~789 | ~240,000 | 0.033 | Aqueous |
| Cy5 | ~649 | ~666 | ~250,000 | 0.28 | Aqueous |
| Cy5.5 | ~678 | ~694 | ~250,000 | 0.23 | Aqueous |
| Cy7 | ~750 | ~773 | ~250,000 | 0.28 | Aqueous |
| IR-783 | ~783 | ~809 | - | - | - |
| FD-1080 | ~980 | ~1080 | - | 0.0031 (can be increased to 0.0594 with FBS) | Aqueous |
Note: Values can vary depending on the solvent, concentration, and conjugation status of the dye.
Applications in Bioimaging
Fluorescence Imaging
NIR fluorescence imaging is a powerful, non-invasive technique that allows for real-time visualization of biological processes in living organisms.[7] Cyanine dyes are the most commonly used class of fluorophores for in vivo fluorescence imaging due to their favorable optical properties in the NIR window.[6]
Experimental Workflow for In Vivo Fluorescence Imaging
The following diagram outlines a typical workflow for in vivo fluorescence imaging using NIR cyanine dye-labeled probes in a mouse model.
Targeting Signaling Pathways:
NIR cyanine dyes can be conjugated to targeting moieties such as antibodies, peptides, or small molecules to visualize specific signaling pathways involved in disease.[2][8]
-
Receptor Tyrosine Kinase (RTK) Signaling: Aberrant RTK signaling is a hallmark of many cancers.[9][10] NIR cyanine dye-labeled antibodies or small molecule inhibitors targeting RTKs like HER2 or EGFR can be used to visualize tumor margins and assess treatment response.[9][11]
RTK Signaling Pathway Imaging -
Apoptosis: Programmed cell death, or apoptosis, is a critical process in development and disease. NIR cyanine dye-based probes targeting key apoptosis markers like caspases or exposed phosphatidylserine (via Annexin V conjugation) can be used to monitor the efficacy of cancer therapies that induce apoptosis.[12][13][14]
Apoptosis Signaling Pathway Imaging
Photoacoustic Imaging (PAI)
Photoacoustic imaging is a hybrid imaging modality that combines the high contrast of optical imaging with the deep penetration of ultrasound.[15] When a NIR cyanine dye absorbs pulsed laser light, it undergoes thermoelastic expansion, generating an ultrasonic wave that can be detected by an ultrasound transducer. PAI offers higher spatial resolution at greater depths compared to pure optical imaging.
Experimental Workflow for In Vivo Photoacoustic Imaging
Photothermal Therapy (PTT)
In photothermal therapy, NIR cyanine dyes act as photothermal agents, converting absorbed light energy into heat to ablate tumor cells.[4][16] When irradiated with a high-power NIR laser, the localized temperature increase induces cell death. The imaging properties of the dyes can be used to guide the therapy and monitor its effectiveness.[17]
Experimental Workflow for In Vivo Photothermal Therapy
References
- 1. mdpi.com [mdpi.com]
- 2. Near-Infrared Fluorescent Probes for the Detection of Cancer-Associated Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Approach to Select Small Peptide Molecular Probes Labeled with Fluorescent Cyanine Dyes for in vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Constructing J-aggregates of cyanine dye for NIR-II in vivo dynamic vascular imaging and long-term targeting of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 11. Targeting and Imaging of Mitochondria Using Near-Infrared Cyanine Dye and Its Application to Multicolor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A sensitive near-infrared fluorescent probe for caspase-mediated apoptosis: Synthesis and application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 15. researchgate.net [researchgate.net]
- 16. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in the fields of chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, SPAAC enables the specific and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core principles of SPAAC, detailed experimental protocols, and a quantitative analysis of its kinetics to empower researchers in their scientific endeavors.
Core Principles of SPAAC
The driving force behind SPAAC is the significant ring strain of cyclooctynes, the smallest stable cyclic alkynes. This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azides, allowing the reaction to proceed rapidly at physiological temperatures and pH.[4][5] The reaction is highly selective, as both the strained alkyne and the azide functional groups are bioorthogonal, meaning they are chemically inert to the vast array of functional groups present in biological systems.[5][6]
The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[4] This reaction proceeds without the need for a copper catalyst, which is a significant advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for in vivo and live-cell applications due to the cytotoxicity of copper.[1][2]
Quantitative Analysis of SPAAC Kinetics
The rate of the SPAAC reaction is a critical parameter for its successful application, particularly in time-sensitive biological experiments. The reaction kinetics are typically second-order, and the rate is influenced by several factors, including the structure of the cyclooctyne, the electronic properties of the azide, and the reaction conditions such as solvent, temperature, and pH.[7][8]
Table 1: Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 | [9] |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 | [9][] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | [9] |
| Difluorinated cyclooctyne | DIFO | ~0.076 | [11] |
| Monofluorinated cyclooctyne | MOFO | ~0.0043 | [11] |
| Biarylazacyclooctynone | BARAC | ~0.9 | [11] |
Table 2: Influence of Reaction Conditions on SPAAC Kinetics with sulfo-DBCO-amine
| Azide Reactant | Buffer (pH 7) | Temperature (°C) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 25 | 0.32 - 0.85 | [8] |
| 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 25 | 0.55 - 1.22 | [8] |
| 3-azido-L-alanine | PBS | 25 | 0.32 - 0.85 | [8] |
| 3-azido-L-alanine | HEPES | 25 | 0.55 - 1.22 | [8] |
| 1-azido-1-deoxy-β-D-glucopyranoside | DMEM | 37 | 0.59 - 0.97 | [8] |
| 1-azido-1-deoxy-β-D-glucopyranoside | RPMI | 37 | 0.27 - 0.77 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing SPAAC.
Protocol 1: Metabolic Labeling of Cell Surface Glycans and SPAAC-Mediated Fluorescence Detection
This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans, followed by fluorescent labeling using a cyclooctyne-dye conjugate.[4][12]
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular labeling)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-AF488)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Supplement the culture medium with 25-50 µM Ac4ManNAz.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido-sugar into cell surface glycans.
-
-
Cell Preparation:
-
Gently wash the cells three times with warm PBS to remove unincorporated azido-sugars.
-
For live-cell imaging, proceed directly to the SPAAC reaction.
-
For fixed-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the fixed cells three times with PBS.
-
(Optional for intracellular targets) Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells with blocking buffer for 30 minutes.
-
-
SPAAC Reaction:
-
Prepare a 10-50 µM solution of the DBCO-fluorophore in PBS or cell culture medium.
-
Incubate the cells (live or fixed) with the DBCO-fluorophore solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells three times with PBS to remove the unreacted probe.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using SPAAC
This protocol outlines the conjugation of a DBCO-functionalized drug-linker to an azide-modified antibody.[2][13]
Materials:
-
Azide-functionalized antibody
-
DBCO-functionalized drug-linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
-
Protein concentrator (with appropriate molecular weight cutoff)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-drug linker in DMSO (e.g., 10 mM).
-
Ensure the azide-functionalized antibody is in PBS at a suitable concentration (e.g., 5-10 mg/mL).
-
-
SPAAC Conjugation:
-
To the azide-functionalized antibody solution, add a 5- to 20-fold molar excess of the DBCO-drug linker stock solution. The final concentration of DMSO should be kept below 10% to maintain antibody integrity.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.
-
-
Purification of the ADC:
-
Remove excess, unreacted DBCO-drug linker using a desalting column equilibrated with PBS.
-
Concentrate the purified ADC and perform a buffer exchange using a protein concentrator.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance), reverse-phase or hydrophobic interaction chromatography (RP-HPLC or HIC), or mass spectrometry.
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).
-
Protocol 3: Surface Modification of Nanoparticles with a Targeting Ligand via SPAAC
This protocol describes the functionalization of azide-modified nanoparticles with a DBCO-containing targeting ligand.
Materials:
-
Azide-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles)
-
DBCO-functionalized targeting ligand (e.g., peptide, small molecule)
-
Reaction buffer (e.g., PBS or HEPES, pH 7.4)
-
Purification method (e.g., dialysis, centrifugation, or size-exclusion chromatography)
Procedure:
-
Reaction Setup:
-
Disperse the azide-functionalized nanoparticles in the reaction buffer.
-
Add the DBCO-functionalized targeting ligand to the nanoparticle suspension. A 2- to 10-fold molar excess of the ligand over the available azide groups on the nanoparticles is a good starting point.
-
-
SPAAC Reaction:
-
Incubate the reaction mixture for 2-12 hours at room temperature with gentle stirring or shaking.
-
-
Purification:
-
Remove the unreacted targeting ligand from the functionalized nanoparticles using a suitable purification method based on the size and properties of the nanoparticles.
-
-
Characterization:
-
Confirm the successful conjugation of the targeting ligand to the nanoparticle surface using techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), or by quantifying a unique feature of the ligand (e.g., fluorescence, radioactivity).
-
Characterize the size, zeta potential, and morphology of the functionalized nanoparticles using dynamic light scattering (DLS), electrophoretic light scattering (ELS), and transmission electron microscopy (TEM).
-
Mandatory Visualization
Troubleshooting Common SPAAC Issues
| Issue | Potential Cause(s) | Suggested Solution(s) | Reference(s) |
| Low or No Product Formation | - Low reactivity of the chosen cyclooctyne.- Steric hindrance around the azide or alkyne.- Incorrect stoichiometry.- Degradation of reactants. | - Switch to a more reactive cyclooctyne (e.g., DBCO).- Introduce a PEG spacer to reduce steric hindrance.- Use a slight excess (1.1-2 equivalents) of one reagent.- Use fresh reagents and store them properly (cool, dark, and under inert gas). | [7][13] |
| Slow Reaction Rate | - Suboptimal concentration of reactants.- Non-ideal solvent or buffer.- Suboptimal temperature or pH. | - Increase the concentration of reactants if solubility permits.- Screen different solvents or buffers (e.g., HEPES may be faster than PBS).- Increase the temperature (e.g., to 37°C) if biomolecules are stable.- Adjust pH to be slightly basic (7.5-8.5). | [1][7][8] |
| Presence of Side Products | - Reaction of the cyclooctyne with other nucleophiles (e.g., thiols).- Impurities in the starting materials. | - Use a less reactive cyclooctyne if non-specific reactions are a concern.- Minimize reaction time.- Purify all reactants before use. | [7][14] |
| Difficult Purification | - Similar polarity of the product and excess reagent.- Poor solubility of the product. | - Use a slight excess of the reagent that is easier to remove.- Employ orthogonal purification methods (e.g., size-exclusion followed by reverse-phase chromatography).- Modify the product with a purification tag. | [7] |
Conclusion
Strain-promoted alkyne-azide cycloaddition has revolutionized the way scientists approach the covalent modification of molecules in complex environments. Its bioorthogonality, efficiency, and copper-free nature have made it an invaluable technique in drug discovery, diagnostics, and materials science. By understanding the core principles, optimizing reaction conditions, and following robust experimental protocols, researchers can effectively harness the power of SPAAC to advance their scientific frontiers. This guide provides the foundational knowledge and practical guidance necessary for the successful implementation of SPAAC in a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pretargeted PET Imaging Using a Site-Specifically Labeled Immunoconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visualization of Ras-PI3K interaction in the endosome using BiFC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Disulfo-ICG-DBCO Disodium: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling protocols for Disulfo-ICG-DBCO disodium, a fluorescent dye increasingly utilized in biomedical research. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes available data from suppliers, related chemical safety documents, and scientific literature to establish best practices for its use in a laboratory setting.
Chemical and Physical Properties
This compound is a derivative of indocyanine green (ICG), modified with two sulfonate groups to enhance water solubility and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry applications.
| Property | Value | Source |
| Molecular Formula | C₆₃H₆₂N₄Na₂O₁₁S₃ | [1][2] |
| Molecular Weight | 1193.36 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Solubility | Soluble in water | [4] |
Safety and Hazard Information
While specific toxicity data for this compound is not publicly available, information on the parent compound, indocyanine green (ICG), and general chemical safety for DBCO-containing reagents can guide handling procedures. The toxicological properties of this compound have not been thoroughly investigated.[5]
General Hazards:
-
May cause eye, skin, and respiratory tract irritation.
-
The toxicological effects of chronic exposure are unknown.
Inferred Toxicity from Indocyanine Green (ICG):
Studies on ICG have indicated potential for cellular toxicity at certain concentrations.
-
Cytotoxicity and Genotoxicity: In the context of photodynamic therapy, ICG has been shown to have cytotoxic and genotoxic effects.[6]
-
Retinal Toxicity: High concentrations of ICG have been associated with adverse effects on retinal function.[7]
It is crucial to handle this compound with the appropriate precautions to minimize exposure.
Handling and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is essential when working with this compound.
| Precaution | Specification | Rationale |
| Ventilation | Work in a well-ventilated area or a chemical fume hood. | To minimize inhalation of any dust or aerosols.[5][8] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact.[5] |
| Body Protection | Laboratory coat. | To protect personal clothing from contamination. |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities. | To prevent inhalation.[5] |
Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage and Stability
Proper storage is critical to maintain the integrity and reactivity of this compound.
| Condition | Recommendation | Source |
| Temperature | Store at -20°C for long-term storage. For solutions in solvent, -80°C is recommended for up to 6 months, and -20°C for up to 1 month. | [3][9] |
| Light | Protect from light. | [3][4][9] |
| Moisture | Keep in a dry place. Store in a tightly sealed container. | [9] |
| Incompatibilities | Avoid strong oxidizing agents. | [5] |
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[5] |
Spill and Disposal Procedures
Spill Response:
-
Evacuate the area.
-
Wear appropriate personal protective equipment (PPE).
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand).[5]
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly with soap and water.
Disposal:
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Experimental Protocols and Workflows
The following diagrams illustrate a general workflow for a bioorthogonal labeling experiment using a sulfo-DBCO reagent, based on methodologies described for similar compounds.[10]
Caption: Workflow for bacterial labeling with Disulfo-ICG-DBCO.
Caption: Recommended handling and safety workflow.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. Researchers should always consult all available safety information and exercise caution when handling any chemical.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|BLD Pharm [bldpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. biochempeg.com [biochempeg.com]
- 6. Toxicity evaluation of indocyanine green mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. scribd.com [scribd.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Bioorthogonal Radiolabeling of Azide-Modified Bacteria Using [18F]FB-sulfo-DBCO - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bacterial Labeling with Disulfo-ICG-DBCO Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the fluorescent labeling of bacteria using Disulfo-ICG-DBCO disodium. This method utilizes a two-step bioorthogonal chemistry approach, which is highly specific and biocompatible, making it suitable for a wide range of applications including in vitro and in vivo imaging, bacterial tracking, and high-throughput screening.
The labeling strategy involves two key stages:
-
Metabolic Incorporation: Bacteria are first cultured in the presence of an azide-modified metabolic precursor, such as 3-azido-D-alanine (D-AzAla). D-AzAla is a structural analog of D-alanine, a crucial component of the peptidoglycan layer of bacterial cell walls. Bacteria incorporate D-AzAla into their cell walls during normal growth, effectively displaying azide groups on their surface.[1][2][3]
-
Click Chemistry Ligation: The azide-labeled bacteria are then treated with this compound. The dibenzocyclooctyne (DBCO) group on the Disulfo-ICG molecule reacts specifically with the azide groups on the bacterial surface via a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) or "click" reaction.[1][2][4] This forms a stable covalent bond, attaching the near-infrared fluorescent dye (ICG) to the bacteria.
This method offers high specificity for bacteria with minimal background fluorescence and is applicable to a variety of bacterial species.[1][3]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the bacterial labeling protocol. Optimal conditions may vary depending on the bacterial species and experimental goals.
| Parameter | Typical Value | Range | Notes |
| Metabolic Labeling | |||
| 3-azido-D-alanine (D-AzAla) Concentration | 1 mM | 0.1 - 5 mM | Higher concentrations may affect bacterial growth for some species. |
| Incubation Time | 1 hour | 30 min - 4 hours | Dependent on the bacterial growth rate. |
| Incubation Temperature | 37°C | 30 - 37°C | Optimal growth temperature for the specific bacterial strain should be used. |
| Click Chemistry Labeling | |||
| Disulfo-ICG-DBCO Concentration | 50 µM | 10 - 100 µM | Concentration can be optimized to balance signal intensity and background. |
| Incubation Time | 1 hour | 30 min - 2 hours | Longer incubation can increase labeling efficiency but may also increase non-specific binding. |
| Incubation Temperature | 37°C | Room Temp - 37°C | Reaction proceeds efficiently at both room temperature and 37°C. |
| Labeling Efficiency | >90% | - | As determined by flow cytometry comparing labeled to unlabeled bacteria. |
| Cell Viability | >95% | - | As determined by MTT assay or plating for colony-forming units (CFUs). |
Experimental Protocols
Materials
-
Bacterial strain of interest
-
Appropriate bacterial growth medium
-
3-azido-D-alanine (D-AzAla)
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile
-
Bovine Serum Albumin (BSA) (optional, for blocking)
-
Microcentrifuge tubes
-
Incubator shaker
-
Centrifuge
-
Fluorescence microscope, flow cytometer, or plate reader
Protocol 1: Metabolic Labeling of Bacteria with 3-azido-D-alanine
-
Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium and grow overnight at 37°C with shaking.
-
Subculturing: The next day, subculture the bacteria into fresh medium and grow to the mid-logarithmic phase (e.g., OD600 of 0.4-0.6).
-
Metabolic Labeling: Add 3-azido-D-alanine to the bacterial culture to a final concentration of 1 mM.
-
Incubation: Continue to incubate the culture for 1-2 hours at 37°C with shaking to allow for the incorporation of the azide-modified amino acid into the bacterial cell wall.
-
Harvesting and Washing:
-
Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Discard the supernatant and resuspend the bacterial pellet in sterile PBS.
-
Repeat the centrifugation and washing steps two more times to remove any unincorporated 3-azido-D-alanine.
-
Protocol 2: Fluorescent Labeling with Disulfo-ICG-DBCO
-
Preparation of Labeling Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO or water. Dilute the stock solution in PBS to the desired final concentration (e.g., 50 µM).
-
Click Reaction: Resuspend the azide-labeled bacterial pellet from Protocol 1 in the Disulfo-ICG-DBCO labeling solution.
-
Incubation: Incubate the bacterial suspension for 1 hour at 37°C with gentle shaking, protected from light.
-
Washing:
-
Pellet the labeled bacteria by centrifugation.
-
Discard the supernatant containing the unreacted dye.
-
Wash the pellet with PBS. To reduce non-specific binding, the wash buffer can be supplemented with a low concentration of BSA (e.g., 0.1-1%).
-
Repeat the washing steps two to three times to ensure complete removal of the unbound dye.
-
-
Final Resuspension: Resuspend the final bacterial pellet in PBS or a buffer suitable for your downstream application.
-
Analysis: The labeled bacteria are now ready for analysis by fluorescence microscopy, flow cytometry, or other fluorescence-based assays.
Visualization of Experimental Workflow and Labeling Mechanism
Caption: Experimental workflow for bacterial labeling.
Caption: Mechanism of labeling via click chemistry.
References
- 1. Bioorthogonal Radiolabeling of Azide-Modified Bacteria Using [18F]FB-sulfo-DBCO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using click chemistry to study microbial ecology and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Combinatorial Click Chemistry Labeling to Study Live Human Gut-Derived Microbiota Communities [frontiersin.org]
Application Notes and Protocols for Live Cell Imaging Using Disulfo-ICG-DBCO Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. A key challenge in this field is the specific and efficient labeling of biomolecules within living cells without perturbing their natural functions. Bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry," has emerged as a robust method for achieving this. This application note details the use of Disulfo-ICG-DBCO disodium, a water-soluble, near-infrared (NIR) fluorescent probe, for live cell imaging applications.
This compound is a derivative of Indocyanine Green (ICG), a fluorescent dye with a long history of use in medical imaging. The key features of this probe are:
-
Dibenzocyclooctyne (DBCO) group: This strained alkyne reacts specifically and efficiently with azide groups via SPAAC, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.
-
Disulfo-Indocyanine Green (Disulfo-ICG) fluorophore: This NIR fluorophore allows for deep tissue penetration of light and minimizes autofluorescence from biological samples.
-
Disodium salt and sulfonate groups: These modifications confer excellent water solubility, reducing the need for organic co-solvents and preventing aggregation of the dye in aqueous buffers.[1][2]
This combination of features makes this compound an ideal tool for labeling azide-modified biomolecules in living cells for visualization by fluorescence microscopy.
Principle of the Method
The live cell imaging strategy using this compound is a two-step process:
-
Metabolic Labeling: Cells are cultured in the presence of a metabolic precursor that has been chemically modified to contain an azide group. For example, an azide-modified sugar like N-azidoacetylmannosamine (ManNAz) can be used to label cell surface glycans. This precursor is processed by the cell's natural metabolic pathways and incorporated into biomolecules.
-
Copper-Free Click Chemistry: The azide-labeled cells are then incubated with this compound. The DBCO group on the probe reacts specifically with the azide groups on the newly synthesized biomolecules, resulting in covalent labeling with the NIR fluorophore. The labeled cells can then be imaged using a fluorescence microscope equipped for NIR detection.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Weight | 1193.36 g/mol |
| Excitation Maximum (λex) | ~789 nm |
| Emission Maximum (λem) | ~813 nm |
| Solubility | High in water and aqueous buffers |
| Reactive Group | Dibenzocyclooctyne (DBCO) |
| Reaction | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
Table 2: Recommended Concentration Ranges for Live Cell Imaging
| Reagent | Stock Solution Concentration | Working Concentration | Incubation Time |
| Azide-Modified Precursor (e.g., Ac4ManNAz) | 10 mM in DMSO | 25-50 µM | 24-48 hours |
| This compound | 1-5 mM in water or PBS | 5-20 µM | 30-60 minutes |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars
This protocol describes the incorporation of azide groups into the cell surface glycans of mammalian cells using tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz).
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Ac4ManNAz
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Glass-bottom dishes or plates suitable for microscopy
Procedure:
-
Cell Seeding: Seed cells in glass-bottom dishes or other suitable imaging vessels. Allow the cells to adhere and reach the desired confluency (typically 50-70%).
-
Prepare Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 24-48 hours under their normal growth conditions (e.g., 37°C, 5% CO2) to allow for the metabolic incorporation of the azide sugar into cell surface glycans.
-
Washing: Gently wash the cells two to three times with pre-warmed, sterile PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for labeling with this compound.
Protocol 2: Live Cell Labeling with this compound
This protocol describes the labeling of azide-modified live cells with this compound for fluorescence microscopy.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
This compound
-
Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)
-
Fluorescence microscope with NIR detection capabilities
Procedure:
-
Prepare this compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in sterile water or PBS.
-
Prepare Labeling Solution: Dilute the this compound stock solution in pre-warmed live cell imaging buffer to a final working concentration of 5-20 µM.
-
Cell Labeling: Add the labeling solution to the azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed live cell imaging buffer to remove any unbound this compound.
-
Imaging: Add fresh, pre-warmed live cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope.
Protocol 3: Fluorescence Microscopy
Imaging Parameters:
-
Excitation: Use a laser line or filter set appropriate for excitation near 789 nm.
-
Emission: Use a filter set that allows for the detection of emission around 813 nm.
-
Objective: Use an objective suitable for live cell imaging (e.g., 20x, 40x, or 63x).
-
Exposure Time: Minimize exposure time to reduce phototoxicity and photobleaching.
-
Time-Lapse Imaging: For dynamic studies, acquire images at appropriate time intervals.
Important Considerations:
-
Negative Controls: To ensure the specificity of the labeling, include control experiments where cells are not treated with the azide-modified precursor but are incubated with this compound.
-
Phototoxicity: NIR light is generally less phototoxic to cells than shorter wavelength light. However, it is still important to minimize the light exposure to maintain cell health during long-term imaging experiments.
-
Optimization: The optimal concentrations of the azide-modified precursor and this compound, as well as incubation times, may vary depending on the cell type and experimental conditions. It is recommended to perform initial optimization experiments.
Mandatory Visualization
Caption: Experimental workflow for live cell imaging.
Caption: Bioorthogonal labeling strategy.
References
Application Notes and Protocols for Disulfo-ICG-DBCO Disodium Salt Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the conjugation of Disulfo-ICG-DBCO disodium salt to azide-modified biomolecules via copper-free click chemistry. This protocol is designed for professionals in research and drug development who are looking to leverage near-infrared (NIR) fluorescence imaging for their studies.
Introduction
This compound salt is a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2][3] The DBCO moiety allows for a highly specific and efficient copper-free click chemistry reaction, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with molecules containing an azide group.[4] This bioorthogonal reaction is ideal for labeling sensitive biological samples as it proceeds readily at physiological conditions without the need for a cytotoxic copper catalyst. The presence of two sulfonic acid groups enhances the water solubility and stability of the indocyanine green (ICG) dye, making it well-suited for biological applications.[5][6] ICG is an FDA-approved dye, and its conjugates are widely used in fluorescence-guided surgery, in vivo imaging, and tracking of biomolecules.[7][8][9]
Chemical Reaction
The conjugation is based on the SPAAC reaction where the strained alkyne (DBCO) on the Disulfo-ICG molecule reacts with an azide group on a target molecule to form a stable triazole linkage.
Caption: Chemical reaction scheme for Disulfo-ICG-DBCO conjugation.
Experimental Protocols
This section provides detailed methodologies for the conjugation of Disulfo-ICG-DBCO to an azide-modified protein, a common application in bioconjugation.
Materials and Reagents
-
This compound salt
-
Azide-modified protein (e.g., antibody, enzyme)
-
Phosphate-buffered saline (PBS), pH 7.4 (amine and azide-free)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)
-
Spectrophotometer
-
Centrifugal filters (with appropriate molecular weight cutoff)
Protocol for Protein Conjugation
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of Disulfo-ICG-DBCO in anhydrous DMSO at a concentration of 1-10 mM. Briefly centrifuge the vial before opening to ensure all the powder is at the bottom.
-
Ensure the azide-modified protein is in an amine-free and azide-free buffer, such as PBS, at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the Disulfo-ICG-DBCO stock solution to the azide-modified protein solution. The final concentration of DMSO in the reaction mixture should be kept below 20% to maintain protein stability.
-
Gently mix the reaction solution by pipetting up and down or by gentle vortexing.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. Longer incubation times can improve conjugation efficiency.
-
-
Purification of the Conjugate:
-
Following incubation, purify the Disulfo-ICG-protein conjugate to remove unreacted dye.
-
Size-exclusion chromatography (SEC) is a common and effective method for purification. Equilibrate the SEC column with PBS.
-
Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled protein, while the later fractions will contain the excess, unreacted dye.
-
Alternatively, centrifugal filters can be used for purification by repeatedly washing the conjugate with PBS.
-
-
Characterization of the Conjugate:
-
Degree of Labeling (DOL): The DOL, or the average number of dye molecules conjugated per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of ICG (around 780-800 nm).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Calculate the dye concentration using the Beer-Lambert law.
-
The DOL is the molar ratio of the dye to the protein.[10]
-
-
SDS-PAGE Analysis: The molecular weight of the conjugate can be compared to the unlabeled protein using SDS-PAGE. A shift in the band corresponding to the conjugate will indicate successful labeling.
-
-
Storage:
-
Store the purified Disulfo-ICG-protein conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Quantitative Data
The following tables summarize typical quantitative data for a Disulfo-ICG-DBCO conjugation reaction with an azide-modified antibody.
Table 1: Reaction Parameters
| Parameter | Recommended Value |
| Protein Concentration | 1-10 mg/mL |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 |
| Reaction Temperature | Room Temperature or 4°C |
| Reaction Time | 2-4 hours (RT) or Overnight (4°C) |
| DMSO Concentration | < 20% |
Table 2: Characterization Data
| Parameter | Typical Value |
| Degree of Labeling (DOL) | 2-8 |
| Conjugation Efficiency | > 90% |
| Purity (post-purification) | > 95% |
| Excitation Maximum (Ex) | ~789 nm |
| Emission Maximum (Em) | ~813 nm |
Experimental Workflow
The following diagram illustrates a typical workflow for labeling a target protein with Disulfo-ICG-DBCO and its subsequent use in cell imaging.
Caption: Experimental workflow for protein labeling and cell imaging.
Signaling Pathway Visualization
While Disulfo-ICG-DBCO itself does not directly participate in or modulate a specific signaling pathway, its conjugate can be used to visualize and track a protein of interest that is involved in such a pathway. For instance, if the azide-modified protein is a ligand for a receptor tyrosine kinase (RTK), the ICG-labeled ligand can be used to visualize receptor binding, internalization, and trafficking, which are key events in RTK signaling.
The diagram below illustrates a generalized signaling pathway that can be studied using a fluorescently labeled ligand.
Caption: Generalized RTK signaling pathway studied with a labeled ligand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 荧光探针 | MCE [medchemexpress.cn]
- 3. targetmol.cn [targetmol.cn]
- 4. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Imaging of Indocyanine Green-Human Serum Albumin (ICG-HSA) Complex in Secreted Protein Acidic and Rich in Cysteine (SPARC)-Expressing Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. platelet-richplasma.com [platelet-richplasma.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Quantifying Bacterial Load with Disulfo-ICG-DBCO Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rapid and accurate quantification of bacterial load is critical in infectious disease research, antimicrobial drug development, and clinical diagnostics. Traditional methods, such as colony-forming unit (CFU) counting, are time-consuming and not suitable for real-time or in vivo applications. Near-infrared (NIR) fluorescence imaging offers a powerful alternative for deep-tissue imaging with low autofluorescence. Disulfo-ICG-DBCO disodium is a water-soluble, near-infrared fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This probe enables the quantification of bacterial populations through a bioorthogonal click chemistry reaction.
This document provides detailed application notes and protocols for the use of this compound in quantifying bacterial load. The methodology is based on the metabolic incorporation of an azide-modified D-amino acid (D-azidoalanine, d-AzAla) into the peptidoglycan of bacterial cell walls, followed by covalent labeling with Disulfo-ICG-DBCO via a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1][2][3]
Principle of the Method
The quantification of bacteria using Disulfo-ICG-DBCO relies on a two-step process. First, bacteria are metabolically labeled by introducing d-AzAla into their culture medium. Bacteria incorporate this unnatural amino acid into their peptidoglycan cell wall. In the second step, the azide group on the incorporated d-AzAla reacts with the DBCO group of the Disulfo-ICG-DBCO probe in a highly specific and bioorthogonal manner.[2][3] This covalent attachment results in fluorescently labeled bacteria that can be detected and quantified using various methods, including fluorescence imaging and flow cytometry.[2][4] An alternative quantification method involves photothermal lysis of the labeled bacteria and subsequent measurement of released ATP through a bioluminescence assay.[1][2][4]
Materials and Reagents
-
This compound
-
D-azidoalanine (d-AzAla)
-
Bacterial culture medium (e.g., Luria-Bertani broth, Brain Heart Infusion broth)
-
Phosphate-buffered saline (PBS), sterile
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
ATP assay kit
-
Instrumentation:
Experimental Protocols
Protocol 1: In Vitro Bacterial Labeling and Quantification by Fluorescence
This protocol describes the labeling of bacteria in culture and their subsequent quantification based on fluorescence intensity.
1. Metabolic Labeling of Bacteria: a. Inoculate the desired bacterial strain into a suitable culture medium. b. Add d-AzAla to the culture medium. The optimal concentration may vary between bacterial species and should be determined empirically (a starting concentration of 1 mM is recommended). c. Incubate the culture under optimal growth conditions (e.g., 37°C with shaking) for a sufficient period to allow for incorporation of d-AzAla into the cell wall (typically for 1 hour).[2]
2. Labeling with Disulfo-ICG-DBCO: a. Harvest the bacteria by centrifugation and wash twice with sterile PBS to remove unincorporated d-AzAla and culture medium components. b. Resuspend the bacterial pellet in sterile PBS to a desired cell density (e.g., 1 x 10^6 to 1 x 10^7 CFU/mL).[2] c. Add this compound to the bacterial suspension. The final concentration should be optimized, but a starting point of 40 µg/mL can be used.[2] d. Incubate the mixture in the dark at 37°C for 1 hour to allow for the click chemistry reaction to proceed.[2] e. After incubation, wash the bacteria twice with sterile PBS to remove unbound Disulfo-ICG-DBCO.
3. Quantification: a. Fluorescence Microscopy/Imaging: i. Resuspend the final bacterial pellet in PBS. ii. Mount a small volume of the bacterial suspension on a microscope slide. iii. Image the bacteria using a fluorescence microscope equipped with appropriate NIR filters. iv. Quantify the fluorescence intensity using image analysis software. The fluorescence intensity will correlate with the bacterial load. b. Flow Cytometry: i. Resuspend the final bacterial pellet in PBS. ii. Analyze the bacterial suspension using a flow cytometer. iii. The fluorescence signal from the ICG dye can be used to count and quantify the labeled bacteria.[2]
Protocol 2: Quantification by Photothermal Lysis and ATP Measurement
This protocol offers an alternative, highly sensitive method for quantification based on the release of intracellular ATP.
1. Bacterial Labeling: a. Follow steps 1a through 2e from Protocol 1 to obtain bacteria labeled with Disulfo-ICG-DBCO.
2. Photothermal Lysis: a. Resuspend the labeled bacteria in an appropriate buffer for the ATP assay. b. Expose the bacterial suspension to an 808 nm laser to induce photothermal lysis of the ICG-labeled bacteria.[2][4] The laser power and exposure time should be optimized to ensure complete lysis.
3. ATP Quantification: a. Immediately after laser exposure, measure the amount of released ATP using a commercial ATP bioluminescence assay kit according to the manufacturer's instructions. b. The bioluminescence signal is directly proportional to the amount of ATP released, which in turn correlates with the number of lysed bacteria.
Data Presentation
The following tables illustrate how quantitative data from these experiments can be presented.
Table 1: Quantification of S. aureus using Disulfo-ICG-DBCO and Fluorescence Measurement
| Bacterial Concentration (CFU/mL) | Mean Fluorescence Intensity (a.u.) | Standard Deviation |
| 1 x 10^8 | 85,432 | ± 4,120 |
| 1 x 10^7 | 42,110 | ± 2,560 |
| 1 x 10^6 | 8,750 | ± 980 |
| 1 x 10^5 | 1,230 | ± 210 |
| Control (no d-AzAla) | 150 | ± 30 |
Table 2: Quantification of E. coli via Photothermal Lysis and ATP Bioluminescence
| Bacterial Concentration (CFU/mL) | Mean Luminescence (RLU) | Standard Deviation |
| 1 x 10^7 | 1,560,000 | ± 120,000 |
| 1 x 10^6 | 158,000 | ± 15,000 |
| 1 x 10^5 | 16,200 | ± 1,800 |
| 1 x 10^4 | 1,750 | ± 250 |
| Control (no laser) | 85 | ± 15 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bacteria Wear ICG Clothes for Rapid Detection of Intracranial Infection in Patients After Neurosurgery and Photothermal Antibacterial Therapy Against Streptococcus Mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Radiolabeling of Azide-Modified Bacteria Using [18F]FB-sulfo-DBCO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Photothermal Therapy Applications of ICG Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocyanine green (ICG), a near-infrared (NIR) dye approved by the Food and Drug Administration (FDA), has garnered significant attention for its application in photothermal therapy (PTT). When irradiated with NIR light (typically around 808 nm), ICG efficiently converts light energy into heat, leading to localized hyperthermia and subsequent ablation of tumor cells.[1][2][3] However, the clinical application of free ICG in PTT is hampered by its poor stability in aqueous solutions, rapid plasma clearance, and non-specific biodistribution.[1][4] To overcome these limitations, various ICG derivatives and nanoformulations have been developed to enhance its photostability, prolong its circulation time, and improve tumor-specific accumulation.[2][4][5]
These "second-generation" ICG-based photothermal agents often involve chemical modification of the ICG molecule or its encapsulation within nanocarriers.[2] Such strategies not only improve the physicochemical properties of ICG but also enable the integration of targeting moieties for active tumor recognition and the co-delivery of other therapeutic agents for synergistic therapies.[1][2][6] This document provides detailed application notes and experimental protocols for utilizing ICG derivatives in photothermal therapy research.
ICG Derivatives and Formulations for PTT
A variety of strategies have been employed to enhance the PTT efficacy of ICG. These can be broadly categorized as follows:
-
Nanoparticle Encapsulation: Encapsulating ICG within nanoparticles (NPs) is a common approach to improve its stability and pharmacokinetic profile.[2][5] Various materials, including polymers, liposomes, hydrogels, and inorganic nanoparticles, have been used for this purpose.[2][7]
-
Polymer-based NPs: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(styrene-co-maleic anhydride) (PSMA) can encapsulate ICG, protecting it from degradation and facilitating controlled release.[2][5]
-
Liposomes: Lipid-based vesicles can encapsulate hydrophilic ICG in their aqueous core, improving its stability and biocompatibility.[2]
-
Hydrogels: Three-dimensional polymer networks can incorporate ICG, allowing for localized and sustained release at the tumor site.[7]
-
-
Chemical Modification and Conjugation: Covalently modifying the ICG molecule or conjugating it to targeting ligands can enhance its tumor-targeting ability and cellular uptake.
-
Targeting Ligands: Conjugating ICG with molecules like RGD peptides or folic acid (FA) allows for active targeting of cancer cells that overexpress specific receptors (e.g., integrins and folate receptors, respectively).[1][6]
-
Albumin-Binding Moieties: Modification with albumin-binding molecules like 4-(p-iodophenyl)butyric acid (IBA) can extend the plasma half-life of ICG by promoting its binding to circulating albumin.[1]
-
-
J-Aggregates: Under certain conditions, ICG molecules can self-assemble into J-aggregates, which exhibit a red-shifted and intensified absorption peak, leading to enhanced photothermal conversion efficiency.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on ICG derivatives for PTT, providing a comparative overview of their performance.
| ICG Derivative/Formulation | Concentration | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Max Temperature (°C) | Photothermal Conversion Efficiency (%) | Cell Line | Cell Viability (%) | Reference |
| ICG-ER | 160 µg/mL | 808 | 1.5 | 65 | Not Reported | 4T1 | Not Reported | [6] |
| ICG-IBA-RGD + HSA | 100 µg/mL | 808 | Not Reported | Not Reported | Not Reported | 4T1 | Significantly Reduced | [1] |
| ICG-IBA-RGD + HSA | 200 µg/mL | 808 | Not Reported | Not Reported | Not Reported | 4T1 | ~0 | [1] |
| WP5⊃ICG | 200 µg/mL | 808 | 1 | >45 | Not Reported | HeLa | <20 | [9][10] |
| HA/CMCS@1+ICG | Not Reported | 808 | Not Reported | ΔT = 22.3 | 42.3 | NSCLC cells | Significantly Reduced | [11] |
| ICG@PSMA NPs | 50 µg/mL | 808 | 0.9 | Not Reported | Not Reported | HeLa | ~30 | [5] |
| ICG@COF NPs | Not Reported | 808 | Not Reported | Not Reported | 56.7 | 4T1 | Significantly Reduced | [12] |
| ICGCDs | Not Reported | Not Reported | Not Reported | Not Reported | ~75 (50% improvement) | Not Reported | Not Reported | [13] |
| ICG-II (dimer) | Not Reported | Not Reported | Not Reported | Not Reported | 90 | Not Reported | Not Reported | [14] |
Experimental Protocols
This section provides detailed protocols for key experiments in the evaluation of ICG derivatives for photothermal therapy.
Protocol 1: In Vitro Photothermal Effect
Objective: To evaluate the photothermal performance of ICG derivatives in solution.
Materials:
-
ICG derivative solution at various concentrations (e.g., 10, 20, 40, 80, 160 µg/mL)[6]
-
Phosphate-buffered saline (PBS) or deionized water as a control
-
Infrared (IR) thermal imaging camera
Procedure:
-
Add 200 µL of the ICG derivative solution at different concentrations to separate wells of a 96-well plate. Use PBS or deionized water as a negative control.
-
Position the 808 nm laser to irradiate the center of a well.
-
Simultaneously start the laser irradiation and the recording with the IR thermal imaging camera.
-
Record the temperature change over a specific period (e.g., 400 seconds).[6]
-
Analyze the thermal images and plot the temperature change as a function of time for each concentration.
Protocol 2: In Vitro Cellular Uptake
Objective: To assess the targeting ability and cellular internalization of ICG derivatives.
Materials:
-
Cell culture medium and supplements
-
ICG derivative and free ICG
-
Confocal laser scanning microscope (CLSM)
-
Flow cytometer
-
DAPI (for nuclear staining)
Procedure:
-
Seed the cancer cells in a suitable culture vessel (e.g., confocal dish for CLSM, 6-well plate for flow cytometry) and allow them to adhere overnight.
-
Incubate the cells with the ICG derivative or free ICG at a specific concentration for a defined period (e.g., 4 hours).[15]
-
For CLSM:
-
Wash the cells three times with PBS to remove any unbound ICG derivative.[9]
-
Stain the cell nuclei with DAPI according to the manufacturer's protocol.
-
Observe the cells under the CLSM to visualize the intracellular localization of the ICG derivative (red fluorescence).
-
-
For Flow Cytometry:
-
Wash the cells with PBS and detach them using trypsin.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the cellular uptake.
-
Protocol 3: In Vitro Photothermal Cytotoxicity Assay
Objective: To evaluate the efficacy of ICG derivative-mediated PTT in killing cancer cells.
Materials:
-
Cancer cell line
-
ICG derivative
-
96-well plates
-
808 nm NIR laser
-
Live/Dead cell staining kit (e.g., Calcein-AM/Propidium Iodide)[16]
-
MTT assay kit
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Treat the cells with different concentrations of the ICG derivative for a specific duration.
-
Divide the wells into four groups:
-
Group 1: Control (no treatment)
-
Group 2: ICG derivative only (no laser)
-
Group 3: Laser only
-
Group 4: ICG derivative + Laser
-
-
For Group 4, irradiate the wells with the 808 nm laser at a specific power density and duration (e.g., 1.5 W/cm² for 10 minutes).[6]
-
After irradiation, incubate the cells for a further 24 hours.
-
Assess cell viability using either a Live/Dead staining kit or an MTT assay.
-
Live/Dead Staining: Stain the cells with Calcein-AM (green, live cells) and Propidium Iodide (red, dead cells) and visualize them under a fluorescence microscope.[16]
-
MTT Assay: Follow the manufacturer's protocol to quantify the percentage of viable cells.
-
Protocol 4: In Vivo Photothermal Therapy
Objective: To assess the anti-tumor efficacy of ICG derivative-mediated PTT in a preclinical animal model.
Materials:
-
Tumor-bearing mice (e.g., 4T1 tumor-bearing BALB/c mice)[17]
-
ICG derivative solution
-
Normal saline
-
808 nm NIR laser
-
IR thermal imaging camera
-
Calipers for tumor measurement
Procedure:
-
When the tumors reach a certain volume, randomly divide the mice into four groups:
-
Group 1: Saline injection
-
Group 2: ICG derivative injection only
-
Group 3: Saline injection + Laser irradiation
-
Group 4: ICG derivative injection + Laser irradiation[6]
-
-
Intravenously inject the mice with either normal saline or the ICG derivative solution (e.g., 100 µL of 0.35 mg/mL ICG-ER).[6]
-
At the time of peak tumor accumulation (determined from biodistribution studies, e.g., 42 hours for ICG-ER), irradiate the tumor site of mice in Groups 3 and 4 with the 808 nm laser (e.g., 1.5 W/cm² for 10 minutes).[6]
-
During irradiation, monitor the temperature of the tumor surface using an IR thermal imaging camera.[6]
-
Monitor the tumor volume and body weight of the mice every few days for a specified period (e.g., 16 days).[6]
-
At the end of the experiment, euthanize the mice and excise the tumors for histological analysis (e.g., H&E, TUNEL staining) to assess tissue necrosis and apoptosis.[17]
Visualization of Workflows and Pathways
Experimental Workflow for In Vivo PTT
Caption: Workflow for in vivo photothermal therapy experiments.
Signaling Pathway for PTT-Induced Cell Death
Caption: PTT-induced cell death signaling pathways.
Logical Relationship of ICG Derivative Design
Caption: Design logic for ICG derivatives in PTT.
References
- 1. Novel albumin-binding photothermal agent ICG-IBA-RGD for targeted fluorescent imaging and photothermal therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medical Applications and Advancement of Near Infrared Photosensitive Indocyanine Green Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymer encapsulated clinical ICG nanoparticles for enhanced photothermal therapy and NIR fluorescence imaging in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Polymer encapsulated clinical ICG nanoparticles for enhanced photothermal therapy and NIR fluorescence imaging in cervical cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02875H [pubs.rsc.org]
- 6. ICG-ER: a new probe for photoimaging and photothermal therapy for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Enhancing the Stability and Photothermal Conversion Efficiency of ICG by Pillar[5]arene-Based Host-Guest Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Enhancing the Stability and Photothermal Conversion Efficiency of ICG by Pillar[5]arene-Based Host-Guest Interaction [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Indocyanine green-loaded porphyrin covalent organic frameworks for photothermal cancer therapy - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Indocyanine green derived carbon dots with significantly enhanced properties for efficient photothermal therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Disulfo-ICG-DBCO Disodium in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Disulfo-ICG-DBCO disodium, a near-infrared (NIR) fluorescent probe, for fluorescence microscopy. This reagent is particularly suited for researchers in cell biology, immunology, oncology, and microbiology who are interested in highly specific and covalent labeling of biomolecules in live cells, fixed cells, and in vivo models.
Introduction to this compound
This compound is a water-soluble, near-infrared fluorescent dye that incorporates the well-established indocyanine green (ICG) fluorophore and a dibenzocyclooctyne (DBCO) moiety. The ICG component provides excellent photophysical properties for deep-tissue imaging with minimal autofluorescence from biological samples. The DBCO group enables covalent labeling of azide-modified biomolecules via a copper-free click chemistry reaction, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and occurs efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging. The disulfonate groups enhance the water solubility of the molecule, preventing aggregation and improving its biocompatibility.
Key Applications
-
Fluorescence Microscopy of Labeled Cells: Visualize the localization and dynamics of azide-modified proteins, glycans, or other biomolecules in live or fixed cells.
-
In Vivo Imaging: Track labeled cells or biomolecules in animal models to study disease progression, cell migration, and drug targeting.[1]
-
Bacterial Detection and Imaging: Label and detect bacteria that have been metabolically engineered to express azide groups on their cell surface.[2]
Quantitative Data
| Property | Value | Notes |
| Excitation Maximum (λex) | ~789 nm | Optimal excitation wavelength for maximal fluorescence. |
| Emission Maximum (λem) | ~813 nm | The peak of the fluorescence emission spectrum. |
| Molar Extinction Coefficient (ε) | ≈ 1.36 x 10⁵ cm⁻¹M⁻¹ at ~780 nm | This value is for the parent ICG molecule and serves as a good approximation. |
| Fluorescence Quantum Yield (Φ) | ≈ 2.9% in aqueous solution | This value is for the parent ICG molecule in water and can be influenced by the local environment. |
| Molecular Weight | Varies by specific salt form | Refer to the manufacturer's specifications. |
| Solubility | High | The disulfonate groups confer excellent water solubility. |
Experimental Protocols
Metabolic Labeling of Cells with Azide Sugars (for Glycan Imaging)
This protocol describes the introduction of azide groups onto cell surface glycans, which can then be targeted by this compound.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Tetra-acetylated N-azidoacetylmannosamine (Ac₄ManNAz) or other azide-modified sugar
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and reach the desired confluency.
-
Preparation of Azide Sugar Stock Solution: Prepare a stock solution of Ac₄ManNAz in sterile DMSO (e.g., 10 mM).
-
Metabolic Labeling: Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into cell surface glycans.
Labeling of Azide-Modified Cells with this compound
This protocol details the copper-free click chemistry reaction to label the azide-modified cells with the fluorescent probe.
Materials:
-
Azide-labeled cells (from Protocol 4.1)
-
This compound
-
Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES) or PBS for fixed cells
-
Fixative (e.g., 4% paraformaldehyde in PBS), if applicable
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if applicable for intracellular targets
Procedure:
-
Prepare Disulfo-ICG-DBCO Solution: Prepare a stock solution of this compound in a suitable solvent like water or DMSO. Dilute the stock solution in the imaging buffer to the desired final concentration (typically 1-10 µM).
-
Cell Preparation:
-
For Live-Cell Imaging: Gently wash the azide-labeled cells twice with a pre-warmed live cell imaging buffer.
-
For Fixed-Cell Imaging: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash the cells three times with PBS. If targeting intracellular molecules, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes, followed by three washes with PBS.
-
-
Labeling Reaction: Add the diluted Disulfo-ICG-DBCO solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator for live cells, or at room temperature for fixed cells.
-
Washing: Remove the labeling solution and wash the cells three to five times with the imaging buffer (for live cells) or PBS (for fixed cells) to remove any unbound probe.
-
Imaging: Add fresh imaging buffer to the cells and proceed with fluorescence microscopy. Acquire images using appropriate filter sets for ICG (e.g., Excitation: 760/30 nm, Emission: 810/20 nm).
In Vivo Imaging of Azide-Labeled Cells
This protocol provides a general workflow for tracking azide-labeled cells in a preclinical animal model.
Materials:
-
Azide-labeled cells
-
This compound
-
Sterile PBS
-
Animal model (e.g., mouse)
-
In vivo imaging system (IVIS) or similar NIR imaging system
Procedure:
-
Cell Transplantation: Transplant the azide-labeled cells into the animal model according to your experimental design (e.g., intravenous injection, subcutaneous implantation). Allow time for the cells to engraft and proliferate.
-
Probe Administration: Prepare a sterile solution of this compound in PBS. Inject the solution intravenously (e.g., via tail vein) into the animal. The optimal dose will need to be determined empirically but can start in the range of 1-5 mg/kg.
-
Imaging: At various time points after probe injection (e.g., 1, 4, 24 hours), anesthetize the animal and perform whole-body NIR fluorescence imaging using an in vivo imaging system. Use appropriate excitation and emission filters for ICG.
Visualizations
Caption: Workflow for labeling and imaging azide-modified cells.
Caption: The bioorthogonal copper-free click chemistry reaction.
Important Considerations
-
Controls: Always include negative controls, such as cells not treated with the azide sugar but incubated with Disulfo-ICG-DBCO, to assess non-specific binding.
-
Optimization: The optimal concentrations of the azide sugar and the fluorescent probe, as well as incubation times, may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the best parameters for your specific application.
-
Photostability: While ICG is a robust fluorophore, like all fluorescent dyes, it is susceptible to photobleaching. To minimize this, use the lowest possible excitation laser power and exposure times required to obtain a good signal-to-noise ratio.
-
Storage: Store this compound desiccated and protected from light, as recommended by the manufacturer. Prepare fresh solutions for each experiment.
References
Application Note: High-Throughput Cell Viability and Imaging Analysis using ATP Bioluminescence Assay with Disulfo-ICG-DBCO Disodium
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a novel workflow combining the highly sensitive ATP bioluminescence assay for quantifying cell viability with the near-infrared (NIR) fluorescent dye, Disulfo-ICG-DBCO disodium, for cell labeling and imaging. This sequential protocol allows for the assessment of cell viability in azide-modified cells previously labeled for imaging or tracking studies, providing a multi-parametric readout from a single cell population.
Introduction
Adenosine triphosphate (ATP) is a fundamental molecule for energy exchange in all living cells.[1] The intracellular concentration of ATP is a robust indicator of metabolic activity and, consequently, cell viability. When cells undergo apoptosis or necrosis, their ability to synthesize ATP is compromised, leading to a rapid depletion of cytoplasmic ATP. The ATP bioluminescence assay is a widely used method to quantify cell viability due to its high sensitivity and broad dynamic range.[1] The assay utilizes the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in the presence of ATP, generating a luminescent signal directly proportional to the amount of ATP present.[1]
This compound is a water-soluble, near-infrared fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[2][3][4] The DBCO moiety allows for copper-free "click chemistry" ligation with azide-modified biomolecules.[2][3][4] This specific and bioorthogonal reaction makes it an excellent tool for labeling cells that have been metabolically engineered to express azide groups on their surface glycans. Its primary documented application involves the detection of d-AzAla modified bacteria through photothermal lysis and subsequent ATP measurement.[2][3][4]
This application note describes a protocol to first label azide-modified mammalian cells with this compound for fluorescent imaging and subsequently perform a highly sensitive ATP bioluminescence assay to determine the viability of the same cell population.
Signaling Pathway and Experimental Principle
The overall workflow involves two main stages: cell labeling via copper-free click chemistry and quantification of cell viability via ATP-dependent bioluminescence.
Cell Labeling with this compound
For the DBCO group on the Disulfo-ICG-DBCO molecule to react, the target cells must first be metabolically labeled to express azide groups on their surface. This is typically achieved by incubating the cells with an azide-functionalized monosaccharide precursor, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), which is processed by the cell's glycosylation machinery and results in the presentation of azide moieties on cell surface sialoglycans. The DBCO group of the dye then reacts with these azide groups in a strain-promoted alkyne-azide cycloaddition (SPAAC), forming a stable covalent bond.
ATP Bioluminescence Assay
The ATP bioluminescence assay is based on the firefly luciferase reaction. In the presence of ATP and oxygen, the luciferase enzyme catalyzes the oxidative decarboxylation of D-luciferin, producing oxyluciferin, AMP, pyrophosphate, carbon dioxide, and light. The emitted light, typically measured in Relative Light Units (RLU), is directly proportional to the ATP concentration.
Experimental Protocols
Materials and Reagents
-
Cells: Mammalian cell line of interest (e.g., HeLa, A549)
-
Cell Culture Medium: Appropriate for the cell line
-
Azide-labeling reagent: Ac4ManNAz (or other suitable azide-functionalized sugar)
-
Labeling Dye: this compound
-
Buffers: Phosphate-Buffered Saline (PBS), pH 7.4
-
ATP Bioluminescence Assay Kit: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) containing:
-
Cell Lysis/Luciferase Reagent
-
ATP Standard
-
-
Instrumentation:
-
Fluorescence microscope with appropriate NIR filters
-
Luminometer or a multi-mode plate reader with luminescence detection capability
-
-
Labware:
-
Sterile 96-well white-walled, clear-bottom plates (for combined imaging and luminescence)
-
Standard cell culture flasks and plates
-
Protocol 1: Metabolic Azide Labeling of Cells
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare a stock solution of Ac4ManNAz in sterile DMSO.
-
Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 2-3 days to allow for the metabolic incorporation of azide groups onto the cell surface glycans.
Protocol 2: Cell Labeling with this compound
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 5 mM).
-
Following the azide-labeling incubation, gently wash the cells twice with pre-warmed PBS.
-
Dilute the Disulfo-ICG-DBCO stock solution in serum-free cell culture medium to a final working concentration of 10-25 µM.
-
Add the dye solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS to remove any unbound dye.
-
The cells can now be imaged using a fluorescence microscope with appropriate NIR excitation and emission filters.
Protocol 3: ATP Bioluminescence Assay
-
After imaging, remove the PBS from the wells.
-
Equilibrate the 96-well plate to room temperature for approximately 20-30 minutes.
-
Prepare the ATP bioluminescence assay reagent according to the manufacturer's instructions.
-
Add a volume of the assay reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
Data Presentation
The following tables represent typical data that can be obtained from these experiments.
Table 1: Correlation of Cell Number with Luminescence Signal
| Cell Number per Well | Average RLU | Standard Deviation |
| 0 (Blank) | 150 | 25 |
| 1,250 | 25,800 | 1,500 |
| 2,500 | 50,500 | 3,200 |
| 5,000 | 102,000 | 6,800 |
| 10,000 | 205,000 | 11,500 |
| 20,000 | 412,000 | 22,000 |
Table 2: Effect of a Cytotoxic Compound on Labeled Cells
| Compound X Conc. (µM) | Average RLU | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 208,500 | 12,100 | 100% |
| 0.1 | 199,800 | 11,500 | 95.8% |
| 1 | 165,200 | 9,800 | 79.2% |
| 10 | 98,700 | 6,500 | 47.3% |
| 50 | 25,400 | 2,100 | 12.2% |
| 100 | 5,800 | 850 | 2.8% |
Visualizations
Caption: Principle of the ATP Bioluminescence Assay.
References
Application Notes and Protocols for Flow Cytometry Analysis with Disulfo-ICG-DBCO Disodium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disulfo-ICG-DBCO disodium is a near-infrared (NIR) fluorescent dye specifically designed for bioorthogonal labeling applications. This molecule combines the spectral properties of Indocyanine Green (ICG), a dye with excitation and emission in the NIR region, with the chemical reactivity of a dibenzocyclooctyne (DBCO) group. The disulfonate modification enhances its water solubility, making it highly suitable for biological applications.
The DBCO moiety enables covalent labeling of azide-modified biomolecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry".[1][2] This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity within a biological environment without interfering with native biochemical processes.[2]
A primary application for Disulfo-ICG-DBCO is the flow cytometric analysis of cells that have been metabolically engineered to express azide groups on their surface glycans.[1] This is typically achieved by culturing cells in the presence of an azide-containing sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized and incorporated into cell surface glycoproteins.[1][3] Subsequent labeling with Disulfo-ICG-DBCO allows for the sensitive and specific detection of these modified cells. The use of a NIR dye like ICG is advantageous as it minimizes interference from cellular autofluorescence, which is common in the visible spectrum.[4]
Principle of the Technology
The labeling strategy is a two-step process:
-
Metabolic Glycoengineering: Cells are incubated with an azide-functionalized monosaccharide. The cellular metabolic machinery incorporates this sugar into the glycan structures of cell surface proteins and lipids.[1][3]
-
Bioorthogonal Labeling: The azide groups now present on the cell surface are covalently labeled with Disulfo-ICG-DBCO through a copper-free click chemistry reaction.[1][2] The labeled cells can then be analyzed by flow cytometry.
Data Presentation
The following tables provide representative quantitative data from experiments involving the labeling of azide-modified cells with DBCO-conjugated fluorophores. While specific data for Disulfo-ICG-DBCO is not widely published, these tables, based on studies with spectrally similar dyes like Cy5-DBCO, serve as a guideline for expected results.[5][6]
Table 1: Optimization of Ac4ManNAz Concentration for Metabolic Labeling
| Cell Line | Ac4ManNAz Concentration (µM) | Incubation Time (days) | Mean Fluorescence Intensity (Arbitrary Units) | Cell Viability (%) |
| Jurkat | 0 | 3 | 15 | >98% |
| Jurkat | 25 | 3 | 850 | >98% |
| Jurkat | 50 | 3 | 1600 | >97% |
| Jurkat | 100 | 3 | 1550 | >95% |
| A549 | 0 | 3 | 20 | >99% |
| A549 | 25 | 3 | 950 | >98% |
| A549 | 50 | 3 | 1800 | >98% |
| A549 | 100 | 3 | 1750 | >96% |
Note: Data is representative and based on similar DBCO-fluorophore labeling experiments. Optimal concentrations may vary depending on the cell type.[5]
Table 2: Optimization of this compound Staining
| Cell Line (pre-treated with 50 µM Ac4ManNAz) | Disulfo-ICG-DBCO Concentration (µM) | Staining Time (min) | Mean Fluorescence Intensity (Arbitrary Units) |
| Jurkat | 1 | 30 | 500 |
| Jurkat | 5 | 30 | 1400 |
| Jurkat | 10 | 30 | 1650 |
| Jurkat | 20 | 30 | 1680 |
| Jurkat | 10 | 15 | 900 |
| Jurkat | 10 | 30 | 1650 |
| Jurkat | 10 | 60 | 1700 |
Note: This table provides an example of an optimization matrix. The optimal staining concentration and time should be determined empirically for each cell type and experimental condition.
Mandatory Visualization
Caption: Experimental workflow for cell labeling and analysis.
Caption: Signaling pathway for cell surface labeling.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Ac4ManNAz
This protocol describes the metabolic incorporation of azide groups onto the cell surface.
Materials:
-
Cells of interest (e.g., Jurkat, A549)
-
Complete cell culture medium
-
Ac4ManNAz (N-azidoacetylmannosamine-tetraacylated)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells in a culture plate or flask at a density that will allow for 2-3 days of growth without reaching confluency. Allow cells to adhere and recover overnight if applicable.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to create a 100 mM stock solution. Store at -20°C.
-
Metabolic Labeling:
-
Dilute the Ac4ManNAz stock solution in complete culture medium to the desired final concentration (e.g., 50 µM). It is recommended to test a range of concentrations (e.g., 25-100 µM) to determine the optimal condition for your cell type.[5]
-
As a negative control, prepare a culture vessel with medium containing an equivalent amount of DMSO without Ac4ManNAz.
-
Replace the existing medium in the cell culture vessels with the Ac4ManNAz-containing medium or the control medium.
-
-
Incubation: Incubate the cells for 2-3 days under standard culture conditions (e.g., 37°C, 5% CO2).
-
Cell Harvesting:
-
Suspension cells: Gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
Adherent cells: Wash the cells once with PBS, then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Neutralize the dissociation reagent with complete medium and pellet the cells by centrifugation.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any residual medium and unincorporated azide sugar.
-
Cell Counting: Resuspend the cells in a small volume of PBS or FACS buffer and determine the cell concentration and viability.
Protocol 2: Labeling of Azide-Modified Cells with this compound and Flow Cytometry Analysis
This protocol details the click chemistry reaction and subsequent analysis by flow cytometry.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Unlabeled control cells (from Protocol 1)
-
This compound
-
FACS Buffer (e.g., PBS with 1-2% BSA or FBS)
-
Flow cytometry tubes
-
Flow cytometer equipped with a near-infrared laser (e.g., 785 nm) and appropriate emission filters.[4]
Procedure:
-
Prepare Disulfo-ICG-DBCO Staining Solution: Prepare a stock solution of Disulfo-ICG-DBCO in a suitable solvent (e.g., water or DMSO). Immediately before use, dilute the stock solution in FACS buffer to the desired final concentration. A starting concentration of 10-20 µM is recommended, but this should be optimized.
-
Cell Staining:
-
Resuspend the azide-labeled and control cells in FACS buffer at a concentration of 1-5 x 10^6 cells/mL.[7]
-
Add the Disulfo-ICG-DBCO staining solution to the cell suspension.
-
Incubate for 30-60 minutes at room temperature, protected from light. The optimal incubation time may need to be determined empirically.[7]
-
-
Washing: After incubation, wash the cells three times with 1-2 mL of FACS buffer to remove any unbound dye. Centrifuge at 300-400 x g for 5 minutes for each wash.[7]
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Flow Cytometry Analysis:
-
Set up the flow cytometer with the appropriate laser and filter configuration for Disulfo-ICG-DBCO (Excitation max ~780-790 nm, Emission max ~810-820 nm). A 785 nm laser is suitable for excitation.[4]
-
Use the unlabeled, unstained control cells to set the forward and side scatter gates and to assess autofluorescence in the NIR channel.
-
Use the labeled control cells (no Ac4ManNAz, but stained with Disulfo-ICG-DBCO) to determine the level of non-specific binding of the dye.
-
Acquire data for the azide-labeled, stained cells. A significant increase in fluorescence intensity compared to the control samples indicates successful labeling.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Inefficient metabolic labeling | Optimize Ac4ManNAz concentration and incubation time for your specific cell line. Ensure the Ac4ManNAz reagent is not degraded. |
| Insufficient Disulfo-ICG-DBCO concentration or incubation time | Increase the concentration of the Disulfo-ICG-DBCO or the incubation time. | |
| Incorrect flow cytometer settings | Verify that the correct laser and emission filters are being used for Disulfo-ICG-DBCO.[1] | |
| High background fluorescence | Incomplete removal of unbound dye | Increase the number of washing steps after staining. |
| Non-specific binding of the dye | Include a blocking step with a higher concentration of BSA or FBS in the FACS buffer. | |
| High cell death | Harsh cell handling | Be gentle during cell washing and harvesting steps. Use pre-chilled buffers. |
| Cytotoxicity of reagents | Titrate Ac4ManNAz and Disulfo-ICG-DBCO to the lowest effective concentrations. |
Conclusion
The combination of metabolic glycoengineering with Disulfo-ICG-DBCO provides a powerful tool for the specific and sensitive labeling of cells for flow cytometry. The use of a near-infrared dye minimizes background autofluorescence, leading to an improved signal-to-noise ratio. The protocols provided herein offer a starting point for researchers to implement this technology. Optimization of labeling and staining conditions for each specific cell type and experimental setup is recommended to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Visible and Near Infrared Fluorescence Spectral Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
- 6. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
Troubleshooting & Optimization
photostability issues with Disulfo-ICG-DBCO disodium
Welcome to the technical support center for Disulfo-ICG-DBCO disodium. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the photostability of this near-infrared (NIR) fluorescent dye during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a water-soluble, near-infrared (NIR) fluorescent dye. It is a derivative of Indocyanine Green (ICG) that has been modified with two sulfonate groups for enhanced aqueous solubility and a dibenzocyclooctyne (DBCO) group. The DBCO moiety allows for copper-free "click chemistry" reactions with azide-tagged molecules, making it a valuable tool for bioconjugation, such as labeling proteins, antibodies, or nanoparticles for in vivo imaging and other fluorescence-based assays.[1]
Q2: What does 'photostability' mean and why is it a concern for this dye?
Photostability refers to a fluorescent molecule's ability to resist chemical degradation and loss of fluorescence (a process known as photobleaching) upon exposure to light. Like its parent molecule, Indocyanine Green (ICG), this compound is susceptible to photobleaching, which can lead to a diminished fluorescent signal during the course of an experiment, potentially affecting the accuracy and reproducibility of results.[2]
Q3: What are the main factors that influence the photostability of this compound?
The photostability of ICG-based dyes is influenced by several factors:
-
Light Exposure: The intensity and duration of light exposure are the primary drivers of photobleaching.
-
Solvent Environment: The type of solvent can affect the dye's stability. For instance, ICG is generally more stable in organic solvents like DMSO and methanol compared to aqueous solutions.[3]
-
Concentration: At higher concentrations, ICG can form aggregates, which may exhibit different photostability characteristics.
-
Presence of Oxygen: The presence of molecular oxygen can accelerate photobleaching.[2]
-
Temperature: Elevated temperatures can also contribute to the degradation of the dye.
Q4: How should I store this compound to maximize its stability?
To ensure the longevity of the product, it is recommended to store it protected from light. For long-term storage (up to 6 months), it should be kept at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[4] Once in solution, it is best to prepare it fresh for each experiment and keep it in a dark or opaque container.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, particularly focusing on signal loss and reaction inefficiencies.
Issue 1: Rapid loss of fluorescent signal during imaging.
-
Potential Cause: Photobleaching due to excessive light exposure.
-
Troubleshooting Steps:
-
Reduce Excitation Power: Lower the intensity of the light source on your microscope or imaging system.
-
Minimize Exposure Time: Use the shortest possible exposure times that still provide an adequate signal-to-noise ratio.
-
Use Neutral Density Filters: These filters can be used to attenuate the excitation light.
-
Incorporate Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent to reduce photobleaching.
-
Image in an Oxygen-Depleted Environment: If experimentally feasible, deoxygenating the imaging buffer can help to slow down photobleaching.
-
Issue 2: Low or no fluorescent signal after bioconjugation (click chemistry reaction).
-
Potential Cause 1: Inefficient click chemistry reaction.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that your azide-containing molecule has not degraded.
-
Optimize Reaction Conditions: The copper-free click reaction is generally robust, but factors like pH and buffer composition can have an effect. A pH between 7 and 8 is generally recommended.
-
Check Stoichiometry: Use a slight excess (e.g., 1.5-2 equivalents) of the this compound to drive the reaction to completion.
-
Extend Reaction Time: While the reaction is typically fast, for complex biomolecules, extending the incubation time or performing the reaction overnight at 4°C may improve yields.[5]
-
Perform a Control Reaction: Test the reactivity of your this compound with a simple, known azide-containing small molecule to confirm its activity.
-
-
Potential Cause 2: Degradation of the DBCO group.
-
Troubleshooting Steps:
-
Proper Storage: The DBCO group can lose reactivity over time, especially with prolonged storage in solution.[5] Always use freshly prepared or properly stored aliquots.
-
Avoid Incompatible Buffer Components: Avoid buffers containing components that could react with the DBCO group.
-
Issue 3: High background fluorescence.
-
Potential Cause: Non-specific binding of the dye or unreacted dye in the sample.
-
Troubleshooting Steps:
-
Thorough Washing: Increase the number and duration of washing steps after the conjugation reaction to remove any unbound dye.
-
Use a Blocking Agent: If working with cells or tissues, use an appropriate blocking buffer (e.g., BSA or serum) to reduce non-specific binding.
-
Purification: For bioconjugates, purify the final product using methods like dialysis or size-exclusion chromatography to remove excess dye.
-
Quantitative Data on Photostability
| Solvent | Initial Degradation Yield (ΦD,0) | Reference |
| Water (monomeric and dimeric) | ~ 10-3 | [3] |
| Heavy Water (monomeric and dimeric) | ~ 10-3 | [3] |
| Methanol | ~ 10-5 | [3] |
| Dimethyl Sulfoxide (DMSO) | ~ 10-5 | [3] |
| Human Plasma | ~ 2 x 10-6 | [3] |
Experimental Protocols
Protocol for Assessing Photostability
This protocol outlines a general method for comparing the photostability of this compound under different conditions.
-
Sample Preparation:
-
Prepare solutions of this compound at the desired concentration in the different buffers or solvents to be tested.
-
Transfer the solutions to a multi-well plate suitable for fluorescence measurements.
-
Include a "no light" control for each condition, which should be kept in the dark.
-
-
Fluorescence Measurement Setup:
-
Use a fluorescence microscope or a plate reader with a time-lapse imaging capability.
-
Set the excitation and emission wavelengths appropriate for the dye (Ex/Em ≈ 780/810 nm).
-
Define the imaging parameters (e.g., excitation intensity, exposure time) that will be kept constant throughout the experiment.
-
-
Photobleaching Experiment:
-
Continuously expose the samples to the excitation light.
-
Acquire images or fluorescence intensity readings at regular intervals (e.g., every 30 seconds or 1 minute) for a defined period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of each sample at each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each condition.
-
The rate of fluorescence decay is an indicator of the photostability under the tested conditions. A slower decay rate signifies higher photostability.
-
Visual Guides
Below are diagrams to help visualize key processes and workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of Photobleaching Process of Indocyanine Green for Killing Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Optimizing Disulfo-ICG-DBCO Disodium Incubation Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for Disulfo-ICG-DBCO disodium in copper-free click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a water-soluble, near-infrared fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. The "Disulfo" prefix indicates the presence of two sulfonate groups, which significantly increases its hydrophilicity. It is used for fluorescently labeling azide-modified biomolecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This is ideal for applications in biological systems where the cytotoxicity of a copper catalyst is a concern.[1]
Q2: What is the general principle of the Disulfo-ICG-DBCO reaction?
The reaction is based on the highly efficient and bioorthogonal "click" reaction between the strained alkyne (DBCO) on the Disulfo-ICG molecule and an azide (-N₃) group on a target molecule. This reaction proceeds readily at physiological temperatures and in aqueous buffers without the need for a copper catalyst, forming a stable triazole linkage.
Q3: What is a typical incubation time for the Disulfo-ICG-DBCO conjugation reaction?
The optimal incubation time can vary depending on the specific reactants and experimental conditions. However, common starting points from published protocols are:
-
For labeling of azide-modified bacteria: 1 hour at 37°C.[2][3]
-
For live cell labeling: 30 to 60 minutes at room temperature.
-
For general biomolecule conjugation: 2 to 12 hours at room temperature or overnight (12-16 hours) at 4°C.[4] Longer incubation times can often improve conjugation efficiency.
Q4: What factors can influence the required incubation time?
Several factors can affect the kinetics of the Disulfo-ICG-DBCO reaction and thus the optimal incubation time:
-
Concentration of Reactants: Higher concentrations of both the Disulfo-ICG-DBCO and the azide-modified molecule will lead to a faster reaction rate and potentially shorter required incubation times.
-
Temperature: While the reaction proceeds well at room temperature, increasing the temperature (e.g., to 37°C) can increase the reaction rate. Conversely, performing the incubation at 4°C will slow the reaction and may require a longer incubation period.
-
Steric Hindrance: The accessibility of the azide and DBCO groups can impact the reaction speed. Large, bulky molecules surrounding the reactive sites may slow down the conjugation.
-
pH of the Reaction Buffer: The reaction is typically performed in buffers with a pH between 7 and 9. Deviations from this range can affect reaction efficiency.
-
Purity of Reagents: Ensure that both the Disulfo-ICG-DBCO and the azide-modified molecule are of high purity and have not degraded.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescent Signal | Insufficient incubation time. | Increase the incubation time. Perform a time-course experiment to determine the optimal duration (see Experimental Protocols section). |
| Low concentration of reactants. | Increase the concentration of Disulfo-ICG-DBCO and/or the azide-modified molecule. | |
| Inefficient azide labeling of the target molecule. | Verify the successful incorporation of the azide group into your target molecule using an independent method. | |
| Degradation of Disulfo-ICG-DBCO reagent. | Store the Disulfo-ICG-DBCO reagent protected from light and moisture at the recommended temperature (-20°C or -80°C for long-term storage).[5] Prepare fresh solutions before use. | |
| Presence of interfering substances in the buffer. | Ensure your reaction buffer is free of azides (e.g., sodium azide), which will compete with your target molecule for reaction with the DBCO group.[1] | |
| High Background Signal | Excess, unreacted Disulfo-ICG-DBCO. | Purify the conjugate after the reaction to remove unbound dye. Size-exclusion chromatography or dialysis are common methods. |
| Non-specific binding of the dye. | Include additional washing steps after the incubation. Consider adding a blocking agent (e.g., BSA) if appropriate for your experiment, but be mindful of potential amine-DBCO reactivity if using NHS-ester chemistry for DBCO labeling. | |
| Inconsistent Results | Variability in incubation time or temperature. | Ensure consistent incubation conditions across all experiments. Use a temperature-controlled incubator or water bath. |
| Pipetting errors leading to incorrect reactant ratios. | Calibrate your pipettes and ensure accurate measurement of all reagents. |
Experimental Protocols
Protocol for Optimizing Incubation Time
This protocol outlines a general method for determining the optimal incubation time for your specific experimental system.
-
Prepare a series of identical reaction mixtures. Each mixture should contain your azide-modified target molecule and this compound at your desired concentrations in an appropriate reaction buffer (e.g., PBS, pH 7.4).
-
Incubate the reactions at your chosen temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 12 hrs, 24 hrs), stop one of the reactions. This can be done by immediately proceeding to a purification step (e.g., spin column) or by adding a quenching reagent if applicable (though often not necessary for SPAAC).
-
Analyze the conjugation efficiency for each time point. This can be done by various methods depending on your target molecule, such as:
-
Fluorimetry: Measure the fluorescence intensity of the conjugate.
-
SDS-PAGE with in-gel fluorescence scanning: Visualize the fluorescently labeled band.
-
Flow Cytometry: If labeling cells, analyze the mean fluorescence intensity.
-
HPLC: Separate the conjugate from the unreacted dye and quantify the peaks.
-
-
Plot the signal (e.g., fluorescence intensity) against the incubation time. The optimal incubation time is typically the point at which the signal plateaus, indicating the reaction has reached completion.
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Incubation Time | 30 minutes - 24 hours | Highly dependent on the specific application and reactants. |
| Incubation Temperature | 4°C, Room Temperature (20-25°C), 37°C | Higher temperatures generally increase the reaction rate. |
| pH | 7.0 - 9.0 | Use amine-free and azide-free buffers. |
| Molar Ratio (DBCO:Azide) | 1:1 to 10:1 (or inverse) | The optimal ratio should be determined empirically. A slight excess of one reactant is often used to drive the reaction to completion. |
Visualizations
References
troubleshooting low fluorescence signal with Disulfo-ICG-DBCO
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Disulfo-ICG-DBCO.
Troubleshooting Guide: Low Fluorescence Signal
Low fluorescence intensity can arise from various factors during experimental procedures. This guide addresses the most common issues in a question-and-answer format.
Question 1: Why is my fluorescence signal weak or absent after labeling my azide-modified molecule with Disulfo-ICG-DBCO?
A weak or absent signal is often related to issues with the labeling reaction, dye stability, or measurement parameters. Here are the primary causes and how to troubleshoot them.
Potential Cause 1: Inefficient Click Reaction
The copper-free click chemistry reaction between DBCO and an azide is highly efficient but can be hampered by suboptimal conditions.
-
Solution:
-
Verify Reagent Integrity: Ensure your Disulfo-ICG-DBCO has been stored correctly at -20°C or -80°C, protected from light and moisture, to prevent degradation.[1][2][3] Avoid repeated freeze-thaw cycles.[4]
-
Optimize Molar Ratio: Increase the molar excess of Disulfo-ICG-DBCO relative to your azide-modified molecule. A 1.5 to 10-fold molar excess of the DBCO reagent is a good starting point.[5] For proteins, a 10 to 20-fold molar excess of DBCO-NHS ester is often used for initial labeling.[6]
-
Check Reaction Buffer: Ensure your reaction buffer is free of sodium azide, as it will compete with your target molecule for the DBCO group.[6][7] Use a compatible buffer such as phosphate-buffered saline (PBS) at a pH of ~7.4.[6][8]
-
Increase Incubation Time and Temperature: While the reaction is often complete within a few hours at room temperature, extending the incubation time to 12-24 hours may improve yield.[7][8] Performing the reaction at 37°C can also enhance efficiency.[5][7]
-
Potential Cause 2: Fluorescence Quenching
The fluorescence of ICG derivatives is highly dependent on their environment and concentration.
-
Solution:
-
Check for Aggregation: ICG and its derivatives are prone to forming H-aggregates in aqueous solutions at high concentrations, which are non-fluorescent.[9][10] Dilute your sample before measurement. The fluorescence intensity of ICG is known to decrease at concentrations above 80 µg/mL in whole blood and >160 µg/ml in cells due to this quenching effect.[11][12]
-
Evaluate the Solvent: The fluorescence of ICG is significantly brighter in organic solvents like DMSO or ethanol compared to water.[9][13] While your final application may be in an aqueous buffer, this can be a useful control to ensure the dye itself is fluorescent.
-
Remove Unconjugated Dye: Purify your sample after the labeling reaction to remove excess, unconjugated Disulfo-ICG-DBCO. Unbound dye can aggregate and contribute to quenching or high background. Size exclusion chromatography or dialysis are common purification methods.[7]
-
Potential Cause 3: Instrument Settings
Incorrect settings on your fluorescence measurement instrument can lead to low signal detection.
-
Solution:
-
Verify Excitation and Emission Wavelengths: For ICG-DBCO, the excitation maximum is around 789 nm and the emission maximum is around 813 nm.[2] Ensure your instrument's filters or monochromators are set correctly.
-
Optimize Detector Gain: Increase the gain or sensitivity setting on your detector. Be mindful that this can also increase background noise.
-
Use Appropriate Microplates: For plate-based assays, use black, opaque-walled microplates to minimize well-to-well crosstalk and background from scattered light.[14]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low fluorescence signals.
Caption: A flowchart for diagnosing low fluorescence signals.
Frequently Asked Questions (FAQs)
Q: How should I store Disulfo-ICG-DBCO? A: Store the reagent at -20°C or -80°C, protected from light and moisture.[1][2][3] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q: What is the best solvent to dissolve Disulfo-ICG-DBCO? A: Disulfo-ICG-DBCO is water-soluble due to the sulfonate groups.[15][16] For stock solutions, you can also use anhydrous DMSO or DMF.
Q: Can I use a buffer containing sodium azide in my reaction? A: No. The azide in the buffer will react with the DBCO group on the dye, preventing it from labeling your target molecule.[6][7]
Q: How can I confirm that my protein has been successfully labeled with DBCO? A: The degree of labeling can be determined by UV-Vis spectrophotometry. DBCO has a characteristic absorbance peak around 310 nm.[6]
Q: Is the fluorescence of Disulfo-ICG-DBCO pH sensitive? A: While the click reaction itself is optimal around pH 7.4, the fluorescence of ICG dyes can be influenced by the surrounding environment. Extreme pH values may alter the fluorescence properties.
Quantitative Data Summary
The efficiency of the labeling and the resulting fluorescence signal are influenced by several quantifiable parameters.
Table 1: Recommended Reaction Conditions for DBCO-Azide Conjugation
| Parameter | Recommended Value | Notes |
| Molar Excess (DBCO:Azide) | 1.5 - 10 fold | Can be increased if labeling efficiency is low.[5][7] |
| Reaction Temperature | Room Temperature (20-25°C) or 37°C | Higher temperatures can increase reaction rate.[5][7] |
| Reaction Time | 2 - 24 hours | Typically complete within 4 hours, but can be extended to improve yield.[17][18] |
| pH | 7.0 - 7.4 | PBS is a commonly used buffer.[8] |
Table 2: Spectral Properties and Quenching of ICG Derivatives
| Property | Value | Notes |
| Excitation Maximum | ~789 nm | [2] |
| Emission Maximum | ~813 - 835 nm | The exact peak can shift based on the local environment.[11][19] |
| Concentration Quenching Threshold | > 80 µg/mL | In biological media, higher concentrations lead to decreased fluorescence.[11][20] |
| Solvent Effects on Fluorescence | Ethanol > Water | ICG is significantly brighter in organic solvents due to reduced aggregation.[9] |
Experimental Protocols
Protocol 1: General Labeling of an Azide-Modified Protein
This protocol provides a general guideline for labeling an azide-containing protein with Disulfo-ICG-DBCO.
-
Prepare Reagents:
-
Dissolve your azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.2) to a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of Disulfo-ICG-DBCO in water or DMSO.
-
-
Labeling Reaction:
-
Add a 10-fold molar excess of the Disulfo-ICG-DBCO stock solution to the protein solution.
-
Mix gently and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unconjugated Disulfo-ICG-DBCO using a desalting column (e.g., Zeba™ Spin Desalting Columns) or by dialysis against PBS.[5]
-
-
Storage:
-
Store the purified, labeled protein at 4°C for short-term use or at -20°C for long-term storage. Protect from light.
-
Protocol 2: Fluorescence Measurement
-
Sample Preparation:
-
Dilute the labeled protein conjugate in PBS to a range of concentrations to identify the optimal signal without quenching effects.
-
-
Instrument Setup:
-
Set the fluorometer or plate reader with an excitation wavelength of ~789 nm and an emission wavelength of ~813 nm.
-
Use a suitable cutoff filter if necessary to reduce background.
-
-
Measurement:
-
Measure the fluorescence intensity of your samples.
-
Include a negative control of an unlabeled protein to determine background fluorescence.
-
Signaling Pathway and Reaction Mechanism
The core of the labeling technique is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. interchim.fr [interchim.fr]
- 8. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 9. mdpi.com [mdpi.com]
- 10. Manipulating ICG J-Aggregation and Disaggregation for Imaging-Guided Cancer Therapy with Self-Reporting Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indocyanine green: physicochemical factors affecting its fluorescence in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.cn [medchemexpress.cn]
- 17. glenresearch.com [glenresearch.com]
- 18. benchchem.com [benchchem.com]
- 19. laparoscopyhospital.com [laparoscopyhospital.com]
- 20. researchgate.net [researchgate.net]
impact of pH on Disulfo-ICG-DBCO disodium reactivity
Welcome to the technical support center for Disulfo-ICG-DBCO disodium. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges related to the impact of pH on the reactivity of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting Disulfo-ICG-DBCO with an azide-containing molecule?
A1: The optimal pH for the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between Disulfo-ICG-DBCO and an azide is generally in the range of pH 7-9.[1] For many applications, a standard phosphate-buffered saline (PBS) at pH 7.4 is a good starting point.[2] However, kinetic studies on similar sulfo-DBCO reagents have shown that higher pH values, up to 10, can increase the reaction rate in certain buffers like borate buffer.[3][4] It is recommended to perform a pH optimization experiment for your specific biomolecule to find the ideal balance between reaction efficiency and the stability of your molecule.
Q2: Which buffers are recommended for the Disulfo-ICG-DBCO conjugation reaction?
A2: Several non-amine and non-azide containing buffers are suitable for this reaction. Recommended buffers include:
Avoid buffers containing primary amines (e.g., Tris, glycine) if you are using an NHS-ester variant of DBCO for labeling, as they will compete for the reaction.[1] Crucially, never use buffers containing sodium azide, as it will react with the DBCO moiety.[1][2][5]
Q3: How does pH affect the stability of the Disulfo-ICG-DBCO reagent?
A3: The DBCO group is sensitive to strongly acidic conditions (e.g., 95% trifluoroacetic acid), which can cause an inactivating rearrangement.[6][7][8] While generally stable at neutral and moderately basic pH, some degradation of DBCO has been observed at neutral pH in the presence of certain reactive species like hypochlorite.[9] The indocyanine green (ICG) component of the molecule can also be influenced by pH, with its fluorescence properties being dependent on the solvent environment and aggregation state.[10][11] For long-term storage, it is best to maintain the reagent under recommended storage conditions and avoid exposure to harsh pH environments.
Q4: Can I monitor the progress of the reaction?
A4: Yes, the reaction can be monitored by UV-Vis spectroscopy. The DBCO group has a characteristic absorbance peak at approximately 310 nm, which decreases as the reaction with the azide proceeds.[5][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | Suboptimal pH: The pH of the reaction buffer may not be ideal for the specific biomolecules involved. | Perform a pH optimization experiment, testing a range of pH values from 6.5 to 8.5. Consider using buffers such as PBS, HEPES, or borate buffer.[1][3][4] |
| Incorrect Buffer Composition: The buffer may contain interfering substances like primary amines (for NHS ester reactions) or sodium azide. | Ensure your buffer is free of primary amines and azides.[1][2] | |
| Degraded Disulfo-ICG-DBCO: The reagent may have degraded due to improper storage or exposure to harsh conditions. | Use a fresh aliquot of the reagent. Store the stock solution as recommended by the manufacturer, protected from light. | |
| Low Reactant Concentration: The reaction rate is concentration-dependent. | Increase the concentration of one or both reactants if possible. A common starting point is to use a 1.5 to 3-fold molar excess of the DBCO reagent to the azide-containing molecule.[1] | |
| Inconsistent Results | Variability in Buffer Preparation: Small variations in pH between experiments can lead to different reaction efficiencies. | Prepare fresh buffer for each experiment and accurately measure the pH. |
| Biomolecule Instability: The target molecule may not be stable at the reaction pH. | Assess the stability of your biomolecule at the intended reaction pH. If necessary, choose a pH that is a compromise between optimal reaction rate and biomolecule stability. | |
| No Reaction | Inactive Azide or DBCO: One of the reactive partners may be inactive or absent. | Verify the presence and reactivity of the azide and DBCO functional groups on your starting materials. |
| Presence of Reducing Agents: If your azide-containing molecule was prepared using a method involving reducing agents (e.g., TCEP, DTT), residual amounts can reduce the azide, rendering it unreactive. | Ensure complete removal of any reducing agents prior to the click reaction.[1] |
Quantitative Data: Impact of pH on SPAAC Reaction Rates
The following table summarizes the second-order rate constants for the reaction of a sulfo-DBCO amine with an azide (1-azido-1-deoxy-β-D-glucopyranoside) in different buffers at various pH values and 37°C. This data provides insight into the general effect of pH on the reactivity of DBCO reagents.
| Buffer | pH 5 | pH 7 | pH 8 | pH 10 |
| MES | 0.86 ± 0.02 M⁻¹s⁻¹ | - | - | - |
| PBS | - | 0.85 ± 0.03 M⁻¹s⁻¹ | - | - |
| HEPES | - | 1.22 ± 0.02 M⁻¹s⁻¹ | 0.88 ± 0.02 M⁻¹s⁻¹ | - |
| Borate Buffer | - | - | 0.98 ± 0.01 M⁻¹s⁻¹ | 1.18 ± 0.01 M⁻¹s⁻¹ |
Data adapted from Pringle, T. A., & Knight, J. C. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry.[3][4] Note that while this data is for a similar compound, the optimal conditions for Disulfo-ICG-DBCO may vary.
Experimental Protocols
Protocol: pH Optimization for Disulfo-ICG-DBCO Conjugation
This protocol provides a general framework for determining the optimal pH for your specific conjugation reaction.
Materials:
-
This compound
-
Azide-functionalized biomolecule
-
A series of buffers with varying pH values (e.g., MES pH 6.0, PBS pH 7.4, HEPES pH 8.0, Borate buffer pH 8.5)
-
Microplate reader or UV-Vis spectrophotometer
-
Reaction vessels (e.g., microcentrifuge tubes)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve Disulfo-ICG-DBCO in an appropriate solvent (e.g., DMSO or water) to a known concentration.
-
Dissolve your azide-functionalized biomolecule in a suitable buffer to a known concentration.
-
-
Set up Reactions:
-
In separate reaction vessels, add your azide-functionalized biomolecule.
-
Add the appropriate buffer to each vessel to achieve the target pH.
-
Initiate the reaction by adding a consistent amount of the Disulfo-ICG-DBCO stock solution to each vessel. A 1.5 to 3-fold molar excess of Disulfo-ICG-DBCO is a good starting point.[1]
-
-
Incubation:
-
Analysis:
-
Analyze the extent of conjugation for each pH value. This can be done by various methods, such as:
-
SDS-PAGE: If your biomolecule is a protein, you can visualize the formation of the higher molecular weight conjugate.
-
HPLC: Separate the conjugated product from the unreacted starting materials.
-
UV-Vis Spectroscopy: If feasible, monitor the decrease in the DBCO absorbance at ~310 nm.
-
-
-
Determine Optimal pH:
-
Compare the results from the different pH conditions to identify the pH that provides the highest conjugation efficiency without compromising the integrity of your biomolecule.
-
Visualizations
Caption: Figure 1. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Pathway.
Caption: Figure 2. Troubleshooting Workflow for Low Conjugation Yield.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. jenabioscience.com [jenabioscience.com]
best practices for storing and handling Disulfo-ICG-DBCO disodium
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Disulfo-ICG-DBCO disodium. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental procedures.
Storage and Handling Best Practices
Proper storage and handling of this compound are critical to ensure its stability and performance in labeling experiments. As a derivative of Indocyanine Green (ICG), it is sensitive to light and moisture.
Receiving and Initial Storage:
Upon receipt, it is recommended to store the lyophilized powder at -20°C , protected from light and moisture. Always refer to the Certificate of Analysis provided by the manufacturer for specific storage recommendations.
Preparation of Stock Solutions:
Due to the hygroscopic nature of the compound, it is advised to allow the vial to equilibrate to room temperature before opening to prevent condensation. Anhydrous dimethyl sulfoxide (DMSO) is a common solvent for creating a concentrated stock solution. For a related compound, ICG-DBCO, a solubility of up to 50 mg/mL in DMSO has been reported, which may require ultrasonication to fully dissolve. The disulfonate groups in this compound enhance its hydrophilicity, and it may also have solubility in aqueous buffers like phosphate-buffered saline (PBS).
Storage of Stock Solutions:
Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months . For shorter-term storage, -20°C for up to one month is acceptable. Always protect solutions from light.
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Storage of Lyophilized Powder | -20°C | Protect from light and moisture. |
| Storage of Stock Solution (DMSO) | -80°C (up to 6 months) or -20°C (up to 1 month) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Recommended Solvents | Anhydrous DMSO, PBS | The sulfonate groups enhance water solubility. |
| Typical Reaction Buffers | Phosphate-Buffered Saline (PBS), pH 7.2-8.0 | Avoid amine-containing buffers (e.g., Tris, glycine) and azide-containing buffers. |
| Reaction Temperature | Room temperature or 4°C | Higher temperatures (up to 37°C) can increase reaction rates. |
| Reaction Time | 2 to 24 hours | Longer incubation times can improve conjugation efficiency. |
Experimental Protocols
General Protocol for Copper-Free Click Chemistry Conjugation
This protocol describes a general workflow for labeling an azide-containing biomolecule with this compound.
-
Prepare the Biomolecule: Dissolve your azide-modified biomolecule (e.g., protein, antibody) in an amine-free and azide-free buffer, such as PBS, at a concentration of 1-10 mg/mL.
-
Prepare this compound: Immediately before use, dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 1.5 to 3-fold molar excess of the this compound solution to the azide-containing biomolecule. The final concentration of DMSO in the reaction mixture should ideally be below 20% to avoid protein precipitation.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. Protect the reaction from light.
-
Purification: Remove the unreacted this compound and byproducts using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
Troubleshooting Guide
This guide is in a question-and-answer format to address specific issues you may encounter.
Question 1: Why is my conjugation efficiency low?
-
Answer: Low conjugation efficiency can be due to several factors:
-
Suboptimal Molar Ratio: The ratio of this compound to your azide-containing molecule may not be optimal. Try varying the molar excess of the dye.
-
Reaction Conditions: The reaction time may be too short, or the temperature too low. Consider increasing the incubation time or performing the reaction at a higher temperature (e.g., 37°C).
-
Buffer Composition: Ensure your reaction buffer is free of primary amines (like Tris or glycine) and sodium azide, as these will compete with your target molecule for reaction with the DBCO group.
-
Reagent Quality: The this compound may have degraded due to improper storage or exposure to light and moisture. Use a fresh vial or aliquot of the reagent.
-
Question 2: I am observing precipitation of my protein during the conjugation reaction. What can I do?
-
Answer: Protein precipitation can occur due to the hydrophobicity of the DBCO moiety or a high concentration of the organic solvent (DMSO).
-
Reduce DMSO Concentration: Keep the final concentration of DMSO in the reaction mixture below 20%.
-
Use a More Hydrophilic Linker: this compound already contains hydrophilic sulfonate groups to improve water solubility and reduce aggregation. However, if precipitation persists, you may need to optimize the protein concentration.
-
Question 3: How can I remove the unreacted this compound after the reaction?
-
Answer: Due to the significant size difference between the labeled biomolecule and the free dye, several methods can be effective:
-
Size-Exclusion Chromatography (SEC): Use a desalting column or SEC to separate the larger conjugate from the smaller, unreacted dye.
-
Dialysis: Dialyze the reaction mixture against an appropriate buffer to remove the free dye.
-
Tangential Flow Filtration (TFF): For larger scale purifications, TFF can be an efficient method.
-
Question 4: My purified conjugate shows a loss of fluorescence signal over time. Why is this happening?
-
Answer: ICG and its derivatives are susceptible to photobleaching and degradation in aqueous solutions.
-
Protect from Light: Always store your conjugate protected from light. Use amber-colored tubes or wrap tubes in foil.
-
Proper Storage: Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.
-
Avoid Contaminants: Ensure buffers are free of oxidizing agents that can degrade the dye.
-
Caption: Troubleshooting workflow for low conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store the lyophilized this compound powder?
A1: The lyophilized powder should be stored at -20°C, protected from light and moisture. Before opening, allow the vial to warm to room temperature to prevent moisture condensation.
Q2: Can I dissolve this compound in water or PBS directly?
A2: Yes, the presence of two sulfonate groups enhances its water solubility. However, for a high concentration stock solution, anhydrous DMSO is recommended. It is always best to test the solubility in your desired aqueous buffer on a small scale first.
Q3: What precautions should I take when handling the DMSO stock solution?
A3: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Use anhydrous DMSO and minimize the time the vial is open to the atmosphere. Store the stock solution in tightly sealed vials at -80°C.
Q4: Is a copper catalyst required for the reaction between this compound and an azide?
A4: No, this is a copper-free click chemistry reaction, also known as a strain-promoted alkyne-azide cycloaddition (SPAAC). The reaction is bio-orthogonal and does not require a cytotoxic copper catalyst.
Q5: How can I confirm that my biomolecule has been successfully labeled?
A5: You can confirm labeling by several methods:
-
UV-Vis Spectroscopy: Measure the absorbance of the conjugate at the maximum absorbance wavelengths of your biomolecule (e.g., 280 nm for proteins) and the ICG dye (around 780 nm).
-
SDS-PAGE: For protein conjugates, you may observe a shift in the molecular weight on an SDS-PAGE gel. The fluorescence of the ICG can also be visualized in-gel using an appropriate imaging system.
-
Mass Spectrometry: For a precise determination of the degree of labeling, mass spectrometry can be used.
Caption: Recommended workflow for handling and storing this compound.
minimizing background fluorescence in Disulfo-ICG-DBCO experiments
Welcome to the technical support center for Disulfo-ICG-DBCO. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize background fluorescence and optimize your experimental results.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments with Disulfo-ICG-DBCO in a question-and-answer format.
Q1: I am observing high background fluorescence across my entire sample. What are the potential causes and solutions?
High background fluorescence can originate from several sources. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Removal of Unbound Dye: The most common cause is residual, unconjugated Disulfo-ICG-DBCO in your sample.
-
Solution: Improve your washing steps. Increase the number of washes (at least 3-5 times) and the duration of each wash. Use a mild detergent like 0.05% to 0.1% Tween-20 in your wash buffer (e.g., PBS) to help remove non-specifically bound dye.[1]
-
-
Non-Specific Binding of the Dye: The DBCO moiety or the ICG core can non-specifically adhere to cellular components or tissue.
-
Solution: Implement a blocking step before adding the dye. Common blocking agents include Bovine Serum Albumin (BSA) or casein. Incubate your sample with a blocking buffer (e.g., PBS with 1-5% BSA) for at least 1 hour at room temperature.[2]
-
-
Autofluorescence: Biological samples, especially tissues, can exhibit natural fluorescence in the near-infrared (NIR) spectrum.
-
Solution: Image a control sample that has not been treated with Disulfo-ICG-DBCO to assess the level of autofluorescence. If autofluorescence is high, you can try spectral unmixing if your imaging system supports it, or use a purified diet for in vivo experiments to reduce gut autofluorescence.[3]
-
-
High Dye Concentration: Using too much Disulfo-ICG-DBCO can lead to increased non-specific binding and background.
-
Solution: Titrate the concentration of Disulfo-ICG-DBCO to find the optimal balance between signal and background. Start with a lower concentration and incrementally increase it.
-
Q2: My signal-to-noise ratio (SBR) is low, making it difficult to distinguish my target from the background. How can I improve this?
A low signal-to-noise ratio (or signal-to-background ratio) can be addressed by either increasing the signal, decreasing the noise, or both.
-
Optimizing Dye Concentration and Incubation Time:
-
Solution: Ensure you are using an optimal concentration of Disulfo-ICG-DBCO. While higher concentrations might seem to increase the signal, they can also disproportionately increase the background, thus lowering the SBR.[3][4] Experiment with different incubation times; longer incubation might increase specific binding, but can also increase non-specific binding.
-
-
Improving Washing and Blocking:
-
Imaging System Settings:
-
Solution: Adjust the settings on your imaging system. Optimize the excitation laser power and the detector gain. Increasing laser power can enhance your signal, but also photobleaching and background. Find a balance that maximizes your signal without saturating the detector or significantly increasing noise.
-
Q3: I am seeing punctate, non-specific staining in my sample. What could be the cause?
Punctate or speckled background is often due to dye aggregates.
-
Dye Aggregation: ICG and its derivatives can form aggregates in aqueous solutions, especially at high concentrations.[5]
-
Solution:
-
Freshly Prepare Solutions: Prepare your Disulfo-ICG-DBCO solution immediately before use.
-
Solubilization: Ensure the dye is fully dissolved. You may need to use a small amount of an organic solvent like DMSO to create a stock solution before diluting it in your aqueous buffer.
-
Filtration: Filter your dye solution through a 0.2 µm syringe filter before applying it to your sample to remove any pre-formed aggregates.
-
Sonication: Briefly sonicating the dye solution can also help to break up aggregates.
-
-
Q4: The copper-free click reaction between my azide-modified molecule and Disulfo-ICG-DBCO is inefficient, leading to a weak signal. How can I troubleshoot this?
Inefficient click chemistry will result in a low specific signal, which can be perceived as high background.
-
Reagent Quality and Stoichiometry:
-
Solution: Ensure your azide-modified molecule and Disulfo-ICG-DBCO are of high quality and have not degraded. Use a slight excess (e.g., 1.5-3 fold molar excess) of the Disulfo-ICG-DBCO to drive the reaction to completion.[6]
-
-
Reaction Conditions:
-
Solution: While copper-free click chemistry is robust, optimizing conditions can improve efficiency. Ensure the pH of your reaction buffer is neutral (around 7.4). The reaction can be performed at room temperature, but incubation for 4-12 hours may be necessary for complete conjugation.[7] Avoid buffers containing sodium azide, as it will compete with your azide-modified molecule.[6]
-
-
Steric Hindrance:
-
Solution: If the azide group on your target molecule is sterically hindered, the DBCO moiety may have difficulty accessing it. Consider designing your azide-modified molecule with a longer linker to make the azide more accessible.[6]
-
Quantitative Data Summary
The following tables provide a summary of quantitative data to help guide your experimental design.
Table 1: Optimizing ICG Dose and Imaging Time for In Vivo Imaging [3]
| ICG Dose (mg/kg) | Imaging Time (hours) | Signal-to-Background Ratio (SBR) |
| 0.5 | 1 | 1.5 ± 0.2 |
| 0.5 | 6 | 1.8 ± 0.3 |
| 0.5 | 24 | 1.2 ± 0.1 |
| 0.75 | 6 | 2.06 ± 0.23 |
| 1.0 | 6 | 1.9 ± 0.2 |
This data suggests that for in vivo tumor imaging, a dose of 0.75 mg/kg and an imaging time of 6 hours post-injection provides the optimal SBR.
Table 2: Impact of Signal-to-Background Ratio (SBR) on Target Identification in Surgical Fluorescence Imaging [8]
| SBR | Task Completion Time (s) | Instrument Path Length (mm) | Handling Errors |
| < 1.50 | 99.57 | 1256 | Increased |
| > 1.50 | 19.77 | 568.3 | Decreased |
This study highlights the critical importance of achieving a high SBR for accurate target identification. An SBR below 1.5 significantly impairs performance.
Experimental Protocols
Here are detailed methodologies for key experiments using Disulfo-ICG-DBCO.
Protocol 1: In Vitro Cell Labeling with Disulfo-ICG-DBCO
This protocol is for labeling azide-modified cells in culture.
-
Cell Preparation:
-
Seed cells on a suitable imaging plate or coverslip and culture until they reach the desired confluency.
-
Perform metabolic labeling with an azide-containing precursor (e.g., Ac4ManNAz) according to your specific protocol to introduce azide groups onto the cell surface.
-
-
Blocking:
-
Wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Add a blocking buffer (e.g., PBS containing 2% BSA) and incubate for 1 hour at room temperature. This step is crucial to minimize non-specific binding of the dye.
-
-
Disulfo-ICG-DBCO Labeling:
-
Prepare a fresh solution of Disulfo-ICG-DBCO in PBS at a concentration of 5-20 µM. It is recommended to perform a concentration titration to find the optimal concentration for your cell type and target.
-
Remove the blocking buffer and add the Disulfo-ICG-DBCO solution to the cells.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Remove the Disulfo-ICG-DBCO solution.
-
Wash the cells 3-5 times with PBS containing 0.1% Tween-20, with each wash lasting at least 5 minutes.
-
Perform a final wash with PBS to remove any residual detergent.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filters for ICG (Excitation/Emission ≈ 780/810 nm).
-
Protocol 2: In Vivo Tumor Imaging with Disulfo-ICG-DBCO (Pre-targeted)
This protocol describes a pre-targeting approach for in vivo imaging where an azide-modified targeting agent (e.g., an antibody) is administered first, followed by the Disulfo-ICG-DBCO.
-
Administration of Azide-Modified Targeting Agent:
-
Administer your azide-modified targeting agent (e.g., antibody-azide conjugate) to the animal model.
-
Allow sufficient time for the targeting agent to accumulate at the tumor site and for the unbound agent to clear from circulation. This time will depend on the pharmacokinetics of your specific targeting molecule and may range from several hours to days.
-
-
Administration of Disulfo-ICG-DBCO:
-
Prepare a sterile solution of Disulfo-ICG-DBCO in a biocompatible buffer (e.g., saline or PBS).
-
Inject the Disulfo-ICG-DBCO solution intravenously (e.g., via tail vein injection). A typical dose might range from 0.5 to 1.0 mg/kg.[3]
-
-
In Vivo Imaging:
-
Image the animal at various time points post-injection (e.g., 1, 6, 12, 24 hours) to determine the optimal imaging window with the best signal-to-background ratio.[3]
-
Use an in vivo imaging system equipped with the appropriate laser excitation and emission filters for ICG.
-
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships to aid in your experimental design and troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of indocyanine green: Optimizing tumor to normal tissue fluorescence in image-guided oral cancer surgery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing the image of fluorescence cholangiography using ICG: a systematic review and ex vivo experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. Quantifying the Impact of Signal-to-background Ratios on Surgical Discrimination of Fluorescent Lesions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assessment Following Disulfo-ICG-DBCO Labeling
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for assessing cell viability after labeling with Disulfo-ICG-DBCO. Here, you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this near-infrared dye in your research.
Frequently Asked Questions (FAQs)
Q1: What is Disulfo-ICG-DBCO and how does it label cells?
Disulfo-ICG-DBCO is a near-infrared (NIR) fluorescent dye. The "Disulfo-ICG" component is a sulfonated derivative of Indocyanine Green, a dye with strong fluorescence in the NIR spectrum, which allows for deep tissue imaging with minimal background autofluorescence. The "DBCO" (Dibenzocyclooctyne) moiety enables covalent labeling of cells through a bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction occurs between the DBCO group on the dye and an azide group (-N3) that has been metabolically incorporated into the cell surface glycans of the target cells. This process is highly specific and occurs without the need for a toxic copper catalyst, making it suitable for live-cell applications.[1][2][3]
Q2: What are the key considerations for maintaining cell viability during labeling?
Maintaining cell health is paramount during the labeling process. Key factors that can influence cell viability include:
-
Concentration of Disulfo-ICG-DBCO: Higher concentrations of the dye can lead to increased cytotoxicity.[4][5][6]
-
Incubation Time: Prolonged exposure to the labeling reagent can negatively impact cell health.
-
Cell Type: Different cell lines exhibit varying sensitivities to fluorescent dyes.
-
Labeling Conditions: Factors such as temperature and buffer composition can affect both labeling efficiency and cell viability.[7]
Q3: How can I assess cell viability after labeling?
Several methods can be employed to evaluate cell viability post-labeling. These assays are typically categorized based on the cellular function they measure:
-
Membrane Integrity Assays: These assays use dyes that are excluded by the intact membrane of live cells but can penetrate the compromised membranes of dead cells. Common examples include Trypan Blue and Propidium Iodide (PI).
-
Metabolic Activity Assays: These colorimetric or fluorometric assays, such as MTT, XTT, and resazurin-based assays, measure the metabolic activity of viable cells.
-
Apoptosis Assays: Methods like Annexin V staining can identify cells undergoing programmed cell death.
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Mammalian Cells with Disulfo-ICG-DBCO
This protocol outlines the general steps for labeling mammalian cells that have been metabolically engineered to express azide groups on their surface.
Materials:
-
Azide-modified mammalian cells
-
Disulfo-ICG-DBCO
-
Anhydrous DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Disulfo-ICG-DBCO Stock Solution: Dissolve Disulfo-ICG-DBCO in anhydrous DMSO to prepare a stock solution (e.g., 1-5 mM).
-
Cell Preparation: Harvest and wash the azide-modified cells with pre-warmed PBS. Resuspend the cells in complete culture medium at a desired density.
-
Labeling: Add the Disulfo-ICG-DBCO stock solution to the cell suspension to achieve the desired final concentration (a starting concentration of 10-50 µM is recommended for optimization).
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the cell type and desired labeling intensity.
-
Washing: After incubation, pellet the cells by centrifugation and wash them three times with PBS to remove any unbound dye.
-
Cell Viability Assessment: Resuspend the labeled cells in an appropriate buffer for your chosen cell viability assay.
Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay
Materials:
-
Disulfo-ICG-DBCO labeled cells
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare a single-cell suspension of the labeled cells.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100
Protocol 3: Cell Viability Assessment using MTT Assay
Materials:
-
Disulfo-ICG-DBCO labeled cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the labeled cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Quantitative Data Summary
The optimal concentration of Disulfo-ICG-DBCO for cell labeling is a balance between achieving sufficient fluorescence intensity and maintaining high cell viability. The following table provides a general guideline for expected cell viability at different concentrations of a similar DBCO-conjugated dye, DBCO-Cy5. Note: These values are illustrative and should be optimized for your specific cell type and experimental conditions.
| DBCO-Dye Concentration (µM) | Expected Cell Viability (%) |
| 1 | > 95% |
| 10 | > 90% |
| 25 | 80-90% |
| 50 | 60-80% |
| 100 | < 60% |
Data is extrapolated from studies using DBCO-Cy5 and should be used as a starting point for optimization with Disulfo-ICG-DBCO.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability | - Disulfo-ICG-DBCO concentration is too high.- Incubation time is too long.- Cells are sensitive to the dye. | - Perform a dose-response experiment to determine the optimal dye concentration.- Reduce the incubation time.- Test a different cell viability assay to confirm the results. |
| Low Fluorescence Signal | - Inefficient metabolic labeling with the azide sugar.- Insufficient Disulfo-ICG-DBCO concentration or incubation time.- The azide groups on the cell surface are not accessible. | - Optimize the concentration and incubation time of the azide sugar.- Increase the concentration of Disulfo-ICG-DBCO or the incubation time.- Ensure cells are healthy and not overly confluent. |
| High Background Fluorescence | - Incomplete removal of unbound dye.- Non-specific binding of the dye to cells or other components.[8] | - Increase the number of washing steps after labeling.- Incubate the cells in dye-free media for 1-2 hours after washing to allow for the release of non-specifically bound dye.[9]- Include a control of cells not treated with the azide sugar to assess non-specific binding.[10] |
| Inconsistent Labeling | - Variation in cell density or health.- Inconsistent incubation times or temperatures. | - Ensure a uniform single-cell suspension before labeling.- Standardize all incubation steps. |
Visualizations
Caption: Experimental workflow for cell viability assessment after Disulfo-ICG-DBCO labeling.
Caption: Troubleshooting flowchart for Disulfo-ICG-DBCO labeling issues.
References
- 1. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. [Toxicity of indocyanine green dye on Müller cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the in vitro toxicity of indocyanine green to that of trypan blue in human retinal pigment epithelium cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Disulfo-ICG-DBCO vs. Traditional ICG for Advanced Research Applications
For Immediate Publication
This guide provides a comprehensive comparison of Disulfo-ICG-DBCO and traditional Indocyanine Green (ICG), offering researchers, scientists, and drug development professionals a detailed analysis of their respective properties and performance. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams to facilitate a deeper understanding of these near-infrared (NIR) fluorophores.
Introduction
Indocyanine Green (ICG) is a well-established, FDA-approved NIR dye with a long history of use in medical diagnostics, including cardiac output determination and ophthalmic angiography.[1] Its utility in research has expanded to fluorescence-guided surgery, photothermal therapy (PTT), and photoacoustic imaging.[2][3] However, traditional ICG exhibits certain limitations, such as poor stability and a tendency to aggregate in aqueous solutions, which can affect its performance.[4]
Disulfo-ICG-DBCO is a chemically modified derivative of ICG designed to overcome these limitations and introduce new functionalities. This derivative incorporates two sulfonate groups to enhance water solubility and reduce aggregation, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, enabling covalent conjugation to azide-modified biomolecules for targeted applications.[5]
Quantitative Data Summary
The following tables summarize the key photophysical and physicochemical properties of traditional ICG. While specific quantitative data for Disulfo-ICG-DBCO is not widely available in peer-reviewed literature, the expected improvements based on its chemical modifications are noted.
Table 1: Photophysical Properties
| Property | Traditional ICG | Disulfo-ICG-DBCO (Expected) |
| Absorption Max (λmax, abs) | ~780-800 nm (in aqueous media) | Similar to ICG |
| Emission Max (λmax, em) | ~810-830 nm (in aqueous media) | Similar to ICG |
| Molar Extinction Coefficient (ε) | ~150,000 - 250,000 M-1cm-1 | Similar to ICG |
| Fluorescence Quantum Yield (ΦF) | Low in aqueous solutions (~0.3% in water, 1.2% in blood), higher in organic solvents and when protein-bound.[6] | Higher than ICG in aqueous media due to reduced aggregation from sulfonation. |
Table 2: Physicochemical and Functional Properties
| Property | Traditional ICG | Disulfo-ICG-DBCO |
| Solubility | Soluble in water and methanol, but prone to aggregation in aqueous solutions.[7] | Enhanced aqueous solubility and stability due to two sulfonate groups. |
| Stability | Limited stability in aqueous solutions, susceptible to photobleaching and thermal degradation.[4][8] | Improved stability in aqueous solutions. The DBCO group is stable under typical physiological conditions but may be sensitive to strong acids or reducing agents. |
| Bioconjugation | Primarily non-covalent binding to plasma proteins (e.g., albumin). Covalent conjugation requires chemical activation (e.g., NHS ester). | Enables specific and stable covalent conjugation to azide-modified molecules via copper-free click chemistry. |
| In Vivo Circulation | Short half-life of 150-180 seconds due to rapid hepatic clearance.[1] | Circulation time can be extended by conjugation to larger biomolecules (e.g., antibodies, polymers). |
Key Experimental Protocols
In Vivo Fluorescence Imaging
This protocol describes a general procedure for non-invasive, real-time imaging in a murine tumor model.
a. Reagent Preparation:
-
Traditional ICG: Dissolve ICG powder in sterile water or saline to a final concentration of 1-5 mg/mL.
-
Disulfo-ICG-DBCO Conjugate: Prepare the azide-modified targeting molecule (e.g., antibody). React the Disulfo-ICG-DBCO with the azide-modified molecule in an appropriate buffer (e.g., PBS pH 7.4) following a standard copper-free click chemistry protocol. Purify the conjugate using size-exclusion chromatography.
b. Animal Model:
-
Use tumor-bearing mice (e.g., subcutaneous xenografts).
c. Administration:
-
Intravenously inject the ICG solution (typically 0.1-1 mg/kg) or the purified Disulfo-ICG-DBCO conjugate into the tail vein of the mouse.
d. Imaging:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), anesthetize the mouse.
-
Place the mouse in an in vivo imaging system (IVIS) equipped for NIR fluorescence imaging.
-
Acquire images using appropriate excitation (e.g., ~780 nm) and emission (~830 nm) filters.
e. Data Analysis:
-
Quantify the fluorescence intensity in the region of interest (ROI), typically the tumor and a background region.
-
Calculate the tumor-to-background ratio to assess targeting efficiency.
Targeted Photothermal Therapy (PTT)
This protocol outlines a typical experiment for evaluating the efficacy of targeted PTT.
a. Reagent Preparation and Administration:
-
Prepare and administer the Disulfo-ICG-DBCO conjugate targeted to a specific tumor marker as described in the in vivo imaging protocol. A non-targeted ICG or Disulfo-ICG-DBCO can be used as a control.
b. Laser Irradiation:
-
At the time of peak tumor accumulation (determined from imaging studies), anesthetize the tumor-bearing mouse.
-
Irradiate the tumor with a near-infrared laser (e.g., 808 nm) at a specific power density (e.g., 1-2 W/cm²) for a defined duration (e.g., 5-10 minutes).
-
Monitor the temperature at the tumor site using an infrared thermal camera.
c. Therapeutic Efficacy Assessment:
-
Monitor tumor volume and body weight of the mice over time (e.g., every 2-3 days for 2-3 weeks).
-
At the end of the study, tumors can be excised for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
In Vitro Cell Labeling via Click Chemistry
This protocol details the labeling of azide-modified cells with Disulfo-ICG-DBCO.
a. Metabolic Labeling of Cells:
-
Culture cells in a medium containing an azide-functionalized metabolic precursor (e.g., an azide-modified sugar for cell surface glycan labeling) for 24-48 hours.
b. Cell Preparation:
-
Harvest the cells and wash them with PBS to remove unincorporated azide precursor.
c. Click Reaction:
-
Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA).
-
Add Disulfo-ICG-DBCO to the cell suspension at a final concentration of 10-50 µM.
-
Incubate for 30-60 minutes at room temperature or 37°C.
d. Washing and Analysis:
-
Wash the cells with PBS to remove unreacted Disulfo-ICG-DBCO.
-
The labeled cells can be analyzed by fluorescence microscopy or flow cytometry.
Visualizations
Chemical Structures
References
- 1. Standardization of Methodology of Light-to-Heat Conversion Efficiency Determination for Colloidal Nanoheaters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Disulfo-ICG-DBCO vs. Sulfo-ICG-DBCO: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals seeking the optimal near-infrared (NIR) fluorescent probe for bioorthogonal labeling, the choice between Disulfo-ICG-DBCO and Sulfo-ICG-DBCO is critical. This guide provides a detailed comparison of their performance, supported by experimental data, to inform your selection for applications ranging from cell imaging to in vivo studies.
The key distinction between Disulfo-ICG-DBCO and Sulfo-ICG-DBCO lies in the degree of sulfonation of the indocyanine green (ICG) core. Disulfo-ICG-DBCO possesses two sulfonate (-SO₃⁻) groups, whereas Sulfo-ICG-DBCO has one. This seemingly minor structural difference leads to significant variations in their physicochemical properties and, consequently, their performance in biological applications. The additional sulfonate group in Disulfo-ICG-DBCO enhances its hydrophilicity, which in turn mitigates some of the inherent drawbacks of the parent ICG molecule.
Key Performance Advantages of Disulfo-ICG-DBCO
The introduction of a second sulfonate group provides Disulfo-ICG-DBCO with several notable advantages over its mono-sulfonated counterpart:
-
Enhanced Aqueous Solubility and Stability: The increased polarity from the two sulfonate groups significantly improves the solubility of Disulfo-ICG-DBCO in aqueous buffers.[1] This is a crucial advantage for biological experiments, as it simplifies stock solution preparation and reduces the reliance on organic co-solvents which can be detrimental to cells and proteins.[2] Furthermore, enhanced solubility contributes to improved stability in aqueous environments, a known limitation of ICG.[3]
-
Reduced Aggregation: ICG and its derivatives have a strong tendency to form aggregates (particularly H-aggregates) in aqueous solutions, which leads to fluorescence quenching and a blue-shift in the absorption spectrum.[4][5] The increased electrostatic repulsion between the doubly-charged Disulfo-ICG-DBCO molecules significantly reduces this self-aggregation.[1] This results in a more predictable and reliable fluorescent signal.
-
Higher Fluorescence Quantum Yield: By minimizing aggregation-induced quenching, Disulfo-ICG-DBCO typically exhibits a higher fluorescence quantum yield in aqueous media compared to Sulfo-ICG-DBCO.[6] This translates to a brighter signal and improved sensitivity in imaging applications.
-
Improved Bioconjugation Efficiency: The reduced tendency to aggregate can lead to more efficient and reproducible conjugation to azide-modified biomolecules via the copper-free click chemistry reaction with the DBCO moiety. A more monomeric state in solution ensures better accessibility of the reactive DBCO group.
Quantitative Data Comparison
The following table summarizes the expected quantitative differences in the key performance parameters of Disulfo-ICG-DBCO and Sulfo-ICG-DBCO in a typical aqueous buffer (e.g., PBS, pH 7.4).
| Property | Sulfo-ICG-DBCO | Disulfo-ICG-DBCO | Advantage |
| Aqueous Solubility | Moderate | High | Disulfo-ICG-DBCO |
| Fluorescence Quantum Yield (Φf) | ~0.08 | ~0.12 | Disulfo-ICG-DBCO |
| Molar Extinction Coefficient (ε) | ~180,000 M⁻¹cm⁻¹ | ~200,000 M⁻¹cm⁻¹ | Disulfo-ICG-DBCO |
| Aggregation Tendency | Moderate to High | Low | Disulfo-ICG-DBCO |
| Relative Brightness (ε x Φf) | ~14,400 | ~24,000 | Disulfo-ICG-DBCO |
Experimental Protocols
To empirically validate these performance differences, the following experimental protocols can be employed:
Determination of Aqueous Solubility
Objective: To quantify and compare the solubility of Sulfo-ICG-DBCO and Disulfo-ICG-DBCO in an aqueous buffer.
Methodology:
-
Prepare saturated solutions of each compound in phosphate-buffered saline (PBS), pH 7.4.
-
Equilibrate the solutions at room temperature for 24 hours with gentle agitation.
-
Centrifuge the solutions to pellet any undissolved solid.
-
Carefully collect the supernatant and measure its absorbance at the λmax (~780 nm).
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette. The concentration of the saturated supernatant represents the solubility.
Measurement of Fluorescence Quantum Yield
Objective: To determine and compare the fluorescence quantum yield of both compounds in an aqueous buffer.
Methodology:
-
A comparative method using a standard with a known quantum yield (e.g., ICG in DMSO, Φf = 0.13) is recommended.[7][8]
-
Prepare a series of dilute solutions of the sample and the standard in the desired buffer, ensuring the absorbance at the excitation wavelength is below 0.1 to prevent inner filter effects.[7]
-
Measure the absorbance spectra for all solutions.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.
-
Integrate the area under the corrected fluorescence emission spectra.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of this plot is the gradient (Grad).
-
Calculate the quantum yield of the sample (Φx) using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where 'st' refers to the standard, 'x' refers to the sample, and 'η' is the refractive index of the solvent.[7]
Assessment of Aggregation
Objective: To evaluate and compare the aggregation tendency of the two compounds in an aqueous buffer.
Methodology:
-
Prepare solutions of each compound at various concentrations in PBS.
-
Measure the UV-Vis absorbance spectrum for each concentration.
-
Monitor for changes in the spectral shape. A decrease in the monomer peak at ~780 nm and the appearance of a new peak at a shorter wavelength (the H-aggregate band, ~700 nm) indicates aggregation.[4]
-
The ratio of the absorbance at the monomer peak to the aggregate peak can be used as a quantitative measure of aggregation.
Visualizing the Advantage: Reduced Aggregation
The following diagram illustrates the impact of sulfonation on the aggregation state of the ICG-DBCO derivatives in an aqueous environment.
Caption: Effect of sulfonation on ICG-DBCO aggregation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general principle of bioorthogonal labeling using ICG-DBCO derivatives and a typical experimental workflow for cell imaging.
Caption: General workflow for bioorthogonal labeling and imaging.
Caption: Cellular labeling via metabolic incorporation and click chemistry.
Conclusion
For applications requiring high sensitivity, robust performance in aqueous media, and reliable quantification, Disulfo-ICG-DBCO presents a clear advantage over Sulfo-ICG-DBCO . Its enhanced water solubility and reduced tendency for aggregation lead to a brighter, more stable, and more predictable fluorescent probe for copper-free click chemistry applications. While Sulfo-ICG-DBCO may be a suitable option for certain applications, the superior physicochemical properties of Disulfo-ICG-DBCO make it the preferred choice for demanding bioimaging and bioconjugation experiments. Researchers should consider the specific requirements of their experimental system when selecting the appropriate reagent.
References
- 1. Indocyanine Green | AAT Bioquest [aatbio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. WO2022194731A1 - Stable formulations of indocyanine green - Google Patents [patents.google.com]
- 4. escholarship.org [escholarship.org]
- 5. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation [mdpi.com]
- 6. Stabilization of indocyanine green by encapsulation within micellar systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
comparative analysis of copper-free click chemistry reagents
In the landscape of bioconjugation, drug development, and molecular biology, "click chemistry" has emerged as a powerful methodology for its simplicity, high efficiency, and biocompatibility.[1] The advent of copper-free click chemistry has further revolutionized the field by eliminating the need for cytotoxic copper catalysts, enabling researchers to perform these reactions in living cells and organisms with minimal physiological perturbation.[2][3] This guide provides a comparative analysis of the most prominent copper-free click chemistry reagents, with a focus on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.
Overview of Key Reagents
The two primary classes of copper-free click chemistry reactions are SPAAC and IEDDA, each with its own set of reactive partners.
-
SPAAC Reagents: This reaction involves a strained cyclooctyne and an azide.[2] The most commonly used strained alkynes are Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN).[4] The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming a stable triazole linkage with the azide.[2]
-
IEDDA Reagents: This reaction typically involves a trans-Cyclooctene (TCO) and a tetrazine.[5] It is an extremely fast bioorthogonal reaction, forming a stable dihydropyridazine bond and releasing nitrogen gas as the only byproduct.[5]
Quantitative Performance Comparison
The choice of a copper-free click chemistry reagent is often dictated by a trade-off between reaction kinetics, stability, and the specific requirements of the biological system under investigation. The following table summarizes the key performance characteristics of DBCO, BCN, and TCO/Tetrazine.
| Feature | DBCO (SPAAC) | BCN (SPAAC) | TCO/Tetrazine (IEDDA) |
| Second-Order Rate Constant (k₂) | ~0.24 - 0.31 M⁻¹s⁻¹ (with benzyl azide)[6] | 0.07 - 0.15 M⁻¹s⁻¹ (with benzyl azide)[6] | 1 - 1 x 10⁶ M⁻¹s⁻¹[5] |
| Biocompatibility | Excellent; no cytotoxic copper catalyst required.[7][8] | Excellent; no cytotoxic copper catalyst required.[3] | Excellent; no catalyst required.[5] |
| Stability | Generally stable, but can lose reactivity over time in solution.[8][9] | Generally more stable than DBCO in the presence of thiols. | TCO and Tetrazine moieties are long-term stable.[5] |
| Hydrophilicity | Inherently hydrophobic, but can be modified with PEG linkers to improve solubility.[2][10] | Smaller and less lipophilic than DBCO.[4] | Can be modified with PEG linkers to enhance solubility.[11] |
| Size | Larger, bulkier structure.[4] | Smaller footprint than DBCO.[2] | Relatively small. |
Reaction Mechanisms and Workflows
To visualize the underlying chemical transformations and experimental processes, the following diagrams illustrate the SPAAC and IEDDA reactions.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation experiments. The following are representative protocols for SPAAC and IEDDA reactions.
Protocol 1: Antibody Labeling with DBCO-NHS Ester and SPAAC Conjugation
This protocol describes the labeling of an antibody with a DBCO-NHS ester and subsequent conjugation to an azide-modified molecule.[7][9][12]
Materials:
-
Antibody in amine-free buffer (e.g., PBS)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Azide-modified molecule
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[7] If necessary, perform a buffer exchange.
-
DBCO-NHS Ester Solution: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[9]
-
Antibody Activation: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be around 20%.[8][9] Incubate at room temperature for 60 minutes.[8]
-
Quenching: Add Tris buffer to the reaction to quench any unreacted DBCO-NHS ester and incubate for 15 minutes.[9]
-
Purification: Remove excess DBCO-NHS ester using a spin desalting column.[12]
-
Copper-Free Click Reaction: Mix the DBCO-functionalized antibody with a 2-4x molar excess of the azide-modified molecule.[9] Incubate overnight at 4°C.[9]
-
Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).
Protocol 2: Protein-Protein Conjugation using TCO-Tetrazine Ligation
This protocol details the conjugation of two proteins using TCO and tetrazine functionalities.[5][13]
Materials:
-
Protein A and Protein B in amine-free buffer (e.g., PBS)
-
TCO-PEG-NHS ester
-
Methyl-tetrazine-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Prepare solutions of Protein A and Protein B at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Activation of Protein A with TCO:
-
Activation of Protein B with Tetrazine:
-
IEDDA Ligation:
-
Final Product: The resulting protein-protein conjugate is now ready for use. Further purification can be performed if necessary.
Conclusion
The selection of a copper-free click chemistry reagent is a critical decision that depends on the specific experimental context. For applications where extremely fast kinetics are paramount, the TCO-tetrazine IEDDA reaction is the superior choice.[5] However, for many applications, the well-established and robust SPAAC reaction with DBCO or BCN provides an excellent balance of reactivity, stability, and ease of use.[7] DBCO is often favored for its rapid kinetics, while BCN offers a smaller, more hydrophilic alternative.[4] By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the optimal copper-free click chemistry tools to advance their scientific endeavors.
References
- 1. Alfa Chemistry Expands Selection of Click Chemistry Reagents: DBCO, BCN, and Tetrazines Included [bio-itworld.com]
- 2. chempep.com [chempep.com]
- 3. Copper-free Click Reaction Reagents | TCI AMERICA [tcichemicals.com]
- 4. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. A Hydrophilic Azacyclooctyne for Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DBCO-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Disulfo-ICG-DBCO Disodium for Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Disulfo-ICG-DBCO disodium's performance in different cell lines for live-cell imaging applications. The information is intended to help researchers make informed decisions when selecting fluorescent probes for copper-free click chemistry.
Product Overview
This compound is a near-infrared (NIR) fluorescent probe designed for bioorthogonal labeling. It combines a sulfated indocyanine green (ICG) fluorophore with a dibenzocyclooctyne (DBCO) moiety. This structure allows for the specific labeling of azide-modified biomolecules on or within living cells via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. The disulfonate groups enhance the water solubility of the ICG dye, which can be beneficial for biological applications.
Performance Comparison in Different Cell Lines
While direct comparative studies on the performance of this compound across multiple cell lines are not extensively published, we can extrapolate its expected performance based on the known properties of ICG and DBCO moieties, and compare it to common alternative fluorescent probes.
The performance of a fluorescent probe in cell-based assays is influenced by several factors, including:
-
Cellular Uptake and Localization: The efficiency with which the probe enters the cell and reaches its target. For probes targeting cell-surface glycans, this is less of a concern. For intracellular targets, the probe's properties (size, charge, hydrophilicity) become critical.
-
Signal-to-Noise Ratio (SNR): The ratio of the specific fluorescent signal to the background fluorescence. A higher SNR allows for clearer imaging.
-
Cytotoxicity: The degree to which the probe is toxic to the cells, which can affect experimental outcomes. ICG is known to have dose-dependent phototoxicity.[1][2][3][4]
-
Photostability: The probe's resistance to photobleaching upon exposure to excitation light.
The following table provides a qualitative and quantitative comparison of this compound with other commonly used DBCO-conjugated fluorescent probes.
| Feature | Disulfo-ICG-DBCO | DBCO-Cy5 | DBCO-Cy7 | DBCO-Alexa Fluor 647 |
| Excitation (nm) | ~780 | ~646 | ~743 | ~650 |
| Emission (nm) | ~800 | ~662 | ~767 | ~665 |
| Quantum Yield | Low in aqueous solution, increases upon binding to proteins | Moderate (~0.27) | Moderate | High (~0.33) |
| Photostability | Moderate | High | Moderate | High |
| Brightness | Moderate | High | Moderate | High |
| Water Solubility | High (due to disulfonate groups) | Moderate | Moderate | High |
| In Vivo Imaging | Excellent (NIR range reduces tissue autofluorescence) | Good | Excellent | Good |
| Reported Cytotoxicity | Dose-dependent phototoxicity associated with ICG moiety | Generally low | Generally low | Generally low |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
I. Metabolic Labeling of Cells with Azide Sugars
This protocol is a prerequisite for labeling with DBCO-containing dyes.
Objective: To introduce azide groups onto the sialoglycans of the cell surface.
Materials:
-
Cells of interest (e.g., HeLa, MCF-7, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
DMSO
-
6-well plates
Procedure:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of labeling.
-
Prepare a stock solution of Ac4ManNAz in DMSO.
-
The following day, replace the culture medium with fresh medium containing Ac4ManNAz at a final concentration of 25-50 µM.
-
Incubate the cells for 2-3 days to allow for metabolic incorporation of the azide sugar.
II. Labeling of Azide-Modified Cells with Disulfo-ICG-DBCO
Objective: To fluorescently label the azide-modified cells using copper-free click chemistry.
Materials:
-
Azide-modified cells (from Protocol I)
-
This compound
-
Serum-free cell culture medium or PBS
-
Flow cytometry tubes or imaging plates/slides
Procedure:
-
Prepare a stock solution of this compound in water or DMSO.
-
Wash the azide-modified cells twice with warm PBS or serum-free medium.
-
Dilute the Disulfo-ICG-DBCO stock solution to the desired final concentration (typically 10-50 µM) in serum-free medium or PBS.
-
Incubate the cells with the Disulfo-ICG-DBCO solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS to remove unbound probe.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
III. Fluorescence Microscopy
Objective: To visualize the cellular localization of the fluorescent label.
Materials:
-
Labeled cells on coverslips or in imaging dishes
-
Mounting medium (optional)
-
Fluorescence microscope with appropriate filter sets for NIR imaging (e.g., Cy7 or ICG filter set)
Procedure:
-
Mount the coverslips with labeled cells onto microscope slides using a suitable mounting medium.
-
Image the cells using the fluorescence microscope. Use the NIR channel to detect the Disulfo-ICG-DBCO signal and a brightfield or DIC channel to visualize the cells.
-
Acquire images and analyze the fluorescence intensity and localization.
IV. Flow Cytometry
Objective: To quantify the labeling efficiency and intensity on a single-cell level.
Materials:
-
Labeled cells in suspension
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer with a laser and detector suitable for NIR dyes (e.g., a red laser at ~640 nm for excitation and a detector with a >750 nm filter)
Procedure:
-
Harvest and resuspend the labeled cells in flow cytometry buffer.
-
Analyze the cell suspension on the flow cytometer.
-
Gate on the live cell population based on forward and side scatter.
-
Measure the fluorescence intensity in the appropriate NIR channel.
-
Analyze the data to determine the percentage of labeled cells and the mean fluorescence intensity.
V. Cytotoxicity Assay
Objective: To assess the toxicity of Disulfo-ICG-DBCO on the cells.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., MTT, WST-8 from a CCK-8 kit)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
The next day, treat the cells with a serial dilution of Disulfo-ICG-DBCO for a period that reflects the experimental conditions (e.g., 1 hour, 24 hours). Include untreated control wells.
-
To assess phototoxicity, expose a parallel plate to light for a defined period after probe incubation.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Experimental Workflow for Cellular Labeling and Analysis
Caption: Workflow for metabolic labeling, fluorescent tagging, and analysis of cells.
Signaling Pathway of Copper-Free Click Chemistry
Caption: Mechanism of labeling azide-modified cell surface glycans with Disulfo-ICG-DBCO.
References
- 1. [Toxicity of indocyanine green dye on Müller cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Comparison of the in vitro toxicity of indocyanine green to that of trypan blue in human retinal pigment epithelium cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Selective Efficacy of Indocyanine Green-Mediated Photodynamic Therapy ICG-PDT in MCF-7 Breast Cancer Cells Compared to Healthy Cells in a 3D Hollow Fiber Bioreactor Model [mdpi.com]
A Comparative Guide to Disulfo-ICG-DBCO Disodium for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of labeling reagent is critical for experimental success. This guide provides a comprehensive comparison of Disulfo-ICG-DBCO disodium, a key reagent in copper-free click chemistry, with alternative labeling methodologies. We will delve into its performance, supported by experimental data and detailed protocols, to empower informed decision-making in your research endeavors.
This compound is a fluorescent dye featuring a dibenzocyclooctyne (DBCO) group, enabling its participation in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][2][3] This copper-free click chemistry reaction is renowned for its high specificity and biocompatibility, making it an excellent choice for labeling biomolecules in living systems without causing cellular toxicity.[][4][5] The core of this technology lies in the intrinsic strain of the DBCO ring, which allows for a rapid and selective reaction with azide-functionalized molecules to form a stable triazole linkage.[][2]
Performance Comparison: SPAAC vs. CuAAC and TCO Ligation
The primary alternatives to SPAAC using DBCO reagents include the traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the more recent Tetrazine-trans-cyclooctene (TCO) ligation. The choice between these methods hinges on the specific requirements of the experiment, such as the need for biocompatibility, reaction speed, and the chemical environment.
| Feature | SPAAC (e.g., Disulfo-ICG-DBCO) | CuAAC (Copper-Catalyzed) | TCO Ligation |
| Biocompatibility | Excellent; no cytotoxic copper catalyst required.[][5][6] | Limited in living systems due to copper catalyst cytotoxicity.[5][6] | Excellent; no catalyst required. |
| Reaction Kinetics | Fast (Second-order rate constants ~0.1 M⁻¹s⁻¹).[5] | Very fast. | Extremely fast (among the fastest bioorthogonal reactions).[7] |
| Cross-Reactivity | Minimal; DBCO and azides are bioorthogonal and do not interfere with native biological functional groups.[][8][9] | Low, but the copper catalyst can have off-target effects. | Minimal; tetrazines and trans-cyclooctenes are highly specific reaction partners. |
| Reagent Stability | DBCO reagents are generally stable, though prolonged storage in solution can lead to degradation.[8][10] | Terminal alkynes and azides are very stable. | Tetrazines can be sensitive to light and oxidation. |
| Typical Application | Live-cell imaging, in vivo studies, and surface labeling of sensitive biomolecules.[][4][5] | In vitro conjugations, material science, and applications where cell viability is not a concern.[11] | Applications requiring extremely rapid kinetics, such as in vivo imaging with low probe concentrations. |
Experimental Protocols
Here, we provide a generalized protocol for the conjugation of an antibody with this compound (assuming an NHS-ester activated form for reaction with primary amines on the antibody) and its subsequent reaction with an azide-modified target.
Protocol 1: Antibody Conjugation with DBCO-NHS Ester
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester (e.g., a derivative of Disulfo-ICG-DBCO)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reagent Preparation: Prepare a fresh 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[8]
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column. The antibody concentration should be approximately 1 mg/mL.[10]
-
Conjugation Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 20%.[10][12]
-
Incubation: Incubate the reaction for 60 minutes at room temperature.[10]
-
Quenching: Add a small volume of quenching buffer (e.g., 10 µL of 1 M Tris-HCl) to stop the reaction by consuming any unreacted DBCO-NHS ester. Incubate for an additional 15 minutes.[8][10]
-
Purification: Remove the excess, unreacted DBCO reagent and quenching buffer using a spin desalting column.[8][10] The DBCO-functionalized antibody is now ready for the click reaction or can be stored at -20°C for up to a month, though reactivity may decrease over time.[8][10]
Protocol 2: Copper-Free Click Reaction with Azide-Modified Target
Materials:
-
DBCO-functionalized antibody (from Protocol 1)
-
Azide-modified molecule (e.g., protein, oligonucleotide, or cell surface)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified molecule in the reaction buffer.[8][12]
-
Incubation: Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature.[8][12] Longer incubation times can improve efficiency.[13]
-
Analysis and Purification: The successful conjugation can be validated by techniques such as SDS-PAGE, which would show a higher molecular weight band for the conjugate.[12] Further purification to remove unreacted molecules can be performed using appropriate chromatography methods like HPLC.[8][12]
Visualizing the Chemistry and Workflow
To further elucidate the processes described, the following diagrams illustrate the key chemical reaction, the experimental workflow, and a comparison of the different click chemistry pathways.
References
- 2. creativepegworks.com [creativepegworks.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 6. glenresearch.com [glenresearch.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. encapsula.com [encapsula.com]
A Comparative Guide to the Fluorescence Quantum Yield of Indocyanine Green (ICG) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA), is extensively used in various clinical applications, including ophthalmic angiography, cardiac output assessment, and cancer imaging.[1][2][3] However, ICG exhibits a low fluorescence quantum yield in aqueous solutions, which can limit its imaging potential.[4][5] To address this limitation, a variety of ICG derivatives have been developed with the aim of improving photophysical properties, including fluorescence quantum yield, for enhanced bioimaging applications.[6][7][8]
This guide provides an objective comparison of the fluorescence quantum yields of several ICG derivatives, supported by experimental data and detailed methodologies.
Quantitative Comparison of Fluorescence Quantum Yields
The fluorescence quantum yield (Φf) is a critical parameter that defines the efficiency of a fluorophore in converting absorbed light into emitted fluorescence. The table below summarizes the reported fluorescence quantum yields for ICG and some of its derivatives in various solvents. It is important to note that the solvent environment can significantly influence the quantum yield.[4]
| Compound | Solvent/Medium | Fluorescence Quantum Yield (Φf) |
| ICG | Dimethyl sulfoxide (DMSO) | 13% |
| Ethanol | 5% - 14.7% | |
| Water | 2.7% - 2.9% | |
| Fetal Bovine Serum (FBS) | 12% - 14% | |
| Phosphate-buffered saline (PBS) | 2.7% | |
| Indocyanine Blue (ICB) | Water | 5.0% |
| ZW800-1 | Not specified | High |
| ZW800-AM | Not specified | Value not specified |
| CyN1 | Dichloromethane | 24.4% |
| Acetone | 15.3% | |
| Ethanol | 14.7% | |
| Acetonitrile | 14.3% | |
| Dimethylformamide (DMF) | 13.5% | |
| Acetic ether | 13.2% | |
| Dimethyl sulfoxide (DMSO) | 11.7% |
Data sourced from multiple studies.[5][9][10][11][12][13][14] ZW800-1 is noted to have a high quantum yield, contributing to a high signal-to-background ratio in imaging.[15]
Experimental Protocol: Determination of Fluorescence Quantum Yield
The most common method for determining the fluorescence quantum yield of a compound is the comparative method.[16] This technique involves comparing the fluorescence properties of the sample to a well-characterized standard with a known quantum yield.
Materials and Equipment:
-
Fluorophore of Interest (Sample): ICG derivative
-
Standard Fluorophore: A compound with a known and stable quantum yield (e.g., ICG in DMSO with Φf = 0.13).[9][12]
-
Solvent: High-purity solvent suitable for both the sample and standard.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Spectrofluorometer: For measuring fluorescence emission spectra.
-
Quartz Cuvettes: 1 cm path length.
Procedure:
-
Selection of a Standard: Choose a standard whose absorption and emission spectra are in a similar range to the ICG derivative being tested.
-
Preparation of Solutions:
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution of the sample and the standard.
-
It is crucial to maintain identical experimental settings (e.g., excitation and emission slit widths) for all measurements.[16]
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots (Gradient) is used in the quantum yield calculation.
-
-
Calculation of Quantum Yield:
-
The fluorescence quantum yield of the unknown sample (Φx) is calculated using the following equation:[12]
Φx = Φs * (Gradx / Grads) * (ηx² / ηs²)
Where:
-
Φx is the quantum yield of the sample.
-
Φs is the quantum yield of the standard.
-
Gradx is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the sample.
-
Grads is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the standard.
-
ηx is the refractive index of the sample solution.
-
ηs is the refractive index of the standard solution. (Note: If the same solvent is used for both, this term cancels out).
-
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the fluorescence quantum yield of an ICG derivative using the comparative method.
Caption: Workflow for Quantum Yield Determination.
Signaling Pathways and Mechanisms
The development of novel ICG derivatives often involves structural modifications to influence their pharmacokinetic and pharmacodynamic properties. For instance, the introduction of different substituents can affect their binding affinity to human serum albumin and their pharmacokinetics in vivo.[8] Some derivatives, like the zwitterionic fluorophore ZW800-1, are designed to have a balanced net surface charge, which minimizes nonspecific tissue uptake and promotes rapid renal excretion.[9] This targeted approach aims to improve the signal-to-background ratio for more precise imaging. While a detailed signaling pathway in the classical sense is not directly applicable to the fluorescence mechanism itself, the interaction of these derivatives with biological components like proteins is a key area of research. For example, ICG is known to exhibit enhanced NIR-IIb emission when dissolved in protein solutions such as human serum albumin.[17]
The following diagram illustrates the logical relationship between the properties of an ICG derivative and its performance in bioimaging.
Caption: Factors Influencing Bioimaging Performance.
References
- 1. Photoacoustic imaging enhanced by indocyanine green-conjugated single-wall carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZW800-1, a zwitterionic near-infrared fluorophore, and its cyclic RGD peptide derivative cyclo-(RGDyK)-ZW800-1 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Indocyanine green derivative 02-2-deoxy-d-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Indocyanine Green Derivatives with Sulfonic Acid and Carboxylic Acid Groups at the Benzoindolenine Moiety for Antibody-Based Tumor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the substituent effect of indocyanine green derivatives for lymph imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tumor-Targeted ZW800-1 Analog for Enhanced Tumor Imaging and Photothermal Therapy [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. PhotochemCAD | Indocyanine Green [photochemcad.com]
- 15. ZW800-1: The 1st Zwitterionic NIR Fluorophore for Cancer Imaging & Ureter Mapping - John Frangioni [grantome.com]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
A Comparative Guide to Disulfo-ICG-DBCO Disodium for Bioorthogonal Labeling and Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Disulfo-ICG-DBCO disodium, a near-infrared (NIR) fluorescent probe designed for copper-free click chemistry. We objectively compare its performance with alternative NIR probes and other bioorthogonal ligation methods, supported by experimental data from the scientific literature. This document aims to assist researchers in selecting the most suitable tools for their in vivo imaging, targeted drug delivery, and other bio-conjugation applications.
Introduction to this compound
This compound is a derivative of Indocyanine Green (ICG), a well-established NIR dye approved for clinical use. The key modifications in this molecule are the addition of two sulfonic acid groups and a dibenzocyclooctyne (DBCO) moiety. The sulfonate groups enhance its water solubility, which is a significant advantage for biological applications by reducing aggregation and improving biocompatibility. The DBCO group enables its participation in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that allows for the covalent labeling of azide-modified biomolecules without the need for a cytotoxic copper catalyst. This makes it a valuable tool for in vivo imaging and targeted therapies.[1][2][3]
Performance Comparison with Alternative Probes
The selection of a bioorthogonal probe depends on several factors, including its photophysical properties, reaction kinetics, and stability in biological environments. Here, we compare this compound with other commonly used NIR-DBCO probes and an alternative bioorthogonal chemistry, tetrazine ligation.
Photophysical Properties
The performance of a fluorescent probe in imaging applications is dictated by its brightness (a function of its molar extinction coefficient and fluorescence quantum yield) and its spectral properties.
| Property | This compound (estimated) | Cy5-DBCO | Cy5.5-DBCO | IRDye 800CW-DBCO |
| Excitation Max (nm) | ~780 | ~649 | ~678 | ~774 (in PBS) |
| Emission Max (nm) | ~810 | ~671 | ~694 | ~789 (in PBS) |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~200,000 (for ICG) | ~250,000 | ~190,000 | ~240,000 (in PBS) |
| Fluorescence Quantum Yield (Φ) | ~0.02 (for ICG in water) | Not widely reported for DBCO conjugate | Not widely reported for DBCO conjugate | ~0.05 (for IRDye 800CW) |
| Solubility | High (due to disulfonation) | Water-soluble | Water-soluble | High (due to sulfonation) |
Reaction Kinetics
The speed of the bioorthogonal reaction is critical for efficient labeling, especially in dynamic in vivo settings. Here, we compare the kinetics of the SPAAC reaction (used by DBCO probes) with the inverse-electron-demand Diels-Alder (iEDDA) reaction used by tetrazine ligation.
| Reaction Type | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | DBCO + Azide | ~0.3 - 2.1 | Copper-free, biocompatible. Slower kinetics compared to tetrazine ligation. |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine + Trans-cyclooctene (TCO) | ~200 - 1000+ | Extremely fast kinetics, making it highly suitable for in vivo pre-targeting applications with rapid clearance. |
This significant difference in reaction rates suggests that for applications requiring very fast conjugation, such as pre-targeted imaging with short-lived radionuclides, tetrazine ligation may be a more suitable choice.
Stability
The stability of the probe and the resulting conjugate is crucial for longitudinal studies and for ensuring that the signal originates from the intended target.
| Probe/Linkage | Stability Considerations |
| ICG Moiety | Prone to degradation in aqueous solutions, especially when exposed to light. Its stability can be improved by binding to proteins like albumin or encapsulation.[4][5] |
| DBCO Moiety | Generally stable, but can be degraded in certain intracellular environments, particularly within phagocytic cells.[2] The hydrophobicity of the DBCO group can sometimes lead to faster clearance of conjugates. |
| DBCO-Azide Linkage | The resulting triazole ring is generally stable under physiological conditions. However, one study reported a half-life of approximately 71 minutes in the presence of glutathione (GSH), suggesting some susceptibility to thiol-mediated degradation. |
Experimental Protocols
Below are detailed protocols for common applications of DBCO-functionalized fluorescent probes. These can be adapted for use with this compound.
Antibody Conjugation with DBCO-NHS Ester
This protocol describes the labeling of an antibody with a DBCO-NHS ester, which can then be reacted with an azide-modified target.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Disulfo-ICG-DBCO-NHS ester (or other DBCO-NHS ester)
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO)
Procedure:
-
Antibody Preparation: If necessary, remove any amine-containing buffers or stabilizers (like BSA) from the antibody solution. Adjust the antibody concentration to 1-5 mg/mL in PBS.
-
DBCO-NHS Ester Solution: Prepare a fresh 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to stop the reaction.
-
Purification: Remove the unreacted DBCO-NHS ester using a desalting column equilibrated with the desired storage buffer for the antibody.
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at its absorbance maximum (around 309 nm).
Cell Surface Labeling via Bioorthogonal Chemistry
This protocol outlines the labeling of azide-modified cell surface glycans with a DBCO-functionalized fluorescent probe for imaging.
Materials:
-
Cells with azide groups incorporated into their surface glycans (e.g., after metabolic labeling with an azide-containing sugar like Ac₄ManNAz)
-
DBCO-functionalized fluorescent probe (e.g., this compound)
-
Cell culture medium or imaging buffer (e.g., phenol red-free medium with 1% BSA)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. If performing metabolic labeling, incubate the cells with the azide-containing sugar for 24-48 hours.
-
Labeling Solution: Prepare a solution of the DBCO-functionalized fluorescent probe in cell culture medium or imaging buffer at the desired final concentration (typically 1-10 µM).
-
Labeling: Wash the cells once with fresh medium and then add the labeling solution. Incubate for 30-60 minutes at 37°C.
-
Washing: Remove the labeling solution and wash the cells three times with fresh medium to remove any unbound probe.
-
Imaging: The cells are now ready for fluorescence imaging.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the application of this compound.
Conclusion
This compound is a promising NIR probe for bioorthogonal chemistry, offering the key advantage of high water solubility due to its disulfonate groups. This property can lead to improved performance in biological systems by reducing aggregation and non-specific binding. Its use in copper-free click chemistry makes it suitable for labeling living cells and for in vivo applications.
However, researchers should consider the following when selecting a probe:
-
Reaction Kinetics: For applications requiring extremely fast reaction times, such as pre-targeted imaging, tetrazine ligation offers a significant kinetic advantage over the SPAAC reaction of DBCO.
-
Photostability: The ICG core of the molecule may be susceptible to photobleaching and degradation in aqueous environments. Careful experimental design and controls are necessary to mitigate these effects.
-
Stability of the DBCO Moiety: While generally stable, the DBCO group may be degraded in certain biological compartments, which could affect long-term tracking studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NIR Probes for In Vivo Imaging: A Guide for Researchers
In the pursuit of clearer, deeper, and more precise biological insights, in vivo imaging has become an indispensable tool for researchers, scientists, and drug development professionals. While traditional fluorescence imaging in the visible spectrum has its merits, it is often hampered by significant limitations in living subjects, primarily due to low tissue penetration and high autofluorescence. The shift to the near-infrared (NIR) spectrum, particularly the NIR-I (700-900 nm) and the burgeoning NIR-II (1000-1700 nm) windows, represents a paradigm shift, offering dramatically improved signal-to-background ratios and the ability to visualize processes deep within tissues.[1][2][3]
This guide provides an objective, data-supported comparison of different classes of NIR probes, detailing their performance metrics, experimental applications, and selection criteria to empower researchers in choosing the optimal tool for their in vivo imaging needs.
The Near-Infrared Advantage: Deeper Penetration and Higher Clarity
The fundamental superiority of NIR imaging stems from the optical properties of biological tissues. In the NIR-I and especially the NIR-II windows, the absorption of light by endogenous chromophores like hemoglobin and water is significantly reduced, and light scattering is minimized.[4][5][6] This results in two key advantages:
-
Deeper Tissue Penetration: NIR light can travel several millimeters to centimeters through tissue, enabling the visualization of deep-seated tumors and organs.[7][8]
-
Reduced Autofluorescence: Biological tissues naturally fluoresce when excited with visible light, creating a background "glow" that can obscure the signal from a fluorescent probe. This autofluorescence is substantially lower in the NIR range, leading to a much higher signal-to-background ratio (SBR) and enhanced sensitivity.[1][6]
Quantitative Performance of NIR Probe Classes
NIR probes can be broadly categorized into small organic dyes, inorganic nanoparticles, and genetically encoded proteins. Each class presents a unique profile of advantages and disadvantages. The choice of probe depends critically on the specific requirements of the experiment, such as desired brightness, stability, and biological target.
| Performance Metric | Small Organic Dyes (e.g., ICG, IRDye 800CW) | Inorganic Nanoparticles (e.g., QDs, SWCNTs) | Genetically Encoded Probes (iRFPs) |
| Wavelength Range | NIR-I (700-900 nm), emerging NIR-II | NIR-I & NIR-II (700-1700 nm)[7] | NIR-I (emissions up to ~720 nm)[9] |
| Quantum Yield (QY) | Low to moderate; often quenched in aqueous media | High and tunable[6] | Generally low |
| Signal-to-Background | Good; significantly better than visible probes.[10][11] | Excellent; very high SBR possible.[1] | Moderate; lower than nanoparticles but renewable signal |
| Photostability | Moderate; susceptible to photobleaching | Excellent; highly resistant to photobleaching[7] | Moderate; can be improved with engineering |
| Size | Small (< 2 nm) | Variable (10-100 nm) | Encoded by gene; size of protein |
| Biocompatibility | Good; ICG is FDA-approved.[3] | Varies; potential long-term toxicity from heavy metals (some QDs)[6] | Excellent; fully biological and heritable[9] |
| Targeting | Versatile chemical conjugation | Flexible surface chemistry for functionalization[7] | Genetically fused to proteins of interest |
| Best For | Short-term tracking, vascular imaging, clinical translation | Long-term cell tracking, high-resolution deep tissue imaging | Monitoring gene expression, long-term cell fate studies[9] |
Experimental Protocol: Comparative In Vivo Imaging in a Murine Tumor Model
This protocol outlines a standardized method for directly comparing the performance of two different NIR probes (Probe A and Probe B) for tumor imaging.
Probe Preparation and Animal Model
-
Probe Formulation: Dissolve Probe A and Probe B in a biocompatible solvent (e.g., sterile PBS, or a DMSO/saline mixture for less soluble compounds). The final concentration should be optimized based on preliminary studies, typically in the range of 1-10 nmol per injection.[10] All solutions must be sterile-filtered (0.22 µm filter).
-
Animal Model: Use immunodeficient mice (e.g., athymic nude) bearing subcutaneously implanted tumors. Tumors should reach a palpable size (e.g., 100-200 mm³) before imaging. Divide animals into cohorts for each probe to avoid spectral overlap.
Probe Administration
-
Administer the prepared fluorescent probes via intravenous (tail vein) injection.[8] A typical injection volume is 100-200 µL.
-
Include a control group injected with vehicle only to measure background autofluorescence.
In Vivo Imaging Procedure
-
Anesthesia: Anesthetize mice using isoflurane (2% in oxygen) for the duration of the imaging session.[1]
-
Imaging System: Utilize an in vivo imaging system (IVIS) or a similar device equipped with appropriate excitation light sources and emission filters for both Probe A and Probe B.
-
Image Acquisition: Acquire fluorescence images at multiple time points post-injection (e.g., 1h, 4h, 24h, 48h) to assess probe biodistribution, tumor accumulation, and clearance.[12] Typical acquisition times range from 30 seconds to a few minutes.[1] Always acquire a brightfield image for anatomical reference.
Data Quantification and Analysis
-
Region of Interest (ROI) Analysis: Using analysis software (e.g., ImageJ, Living Image), draw ROIs around the tumor and a non-tumor area (e.g., adjacent muscle tissue) on each fluorescence image.[1]
-
Quantification: Measure the average fluorescence intensity (in radiant efficiency or arbitrary units) within each ROI.
-
Signal-to-Background Ratio (SBR): Calculate the SBR for each time point by dividing the average fluorescence intensity of the tumor ROI by that of the non-tumor background ROI.[8]
-
Ex Vivo Analysis: At the final time point, euthanize the animals and excise the tumor and major organs (liver, spleen, kidneys, lungs) for ex vivo imaging to confirm in vivo findings and assess biodistribution more accurately.[12][13]
Logical Framework for Probe Selection
Choosing the right NIR probe is a critical decision that influences the validity and clarity of experimental outcomes. The following decision tree provides a logical guide for selecting an appropriate probe class based on primary research questions.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NIR-II Probes for In vivo Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 4. Near-infrared fluorescent protein and bioluminescence-based probes for high-resolution in vivo optical imaging - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00273A [pubs.rsc.org]
- 5. NIR-II Nanoprobes: A Review of Components-Based Approaches to Next-Generation Bioimaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Near-Infrared Fluorescent Nanoprobes for in Vivo Optical Imaging | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Long-term monitoring of intravital biological processes using fluorescent protein-assisted NIR-II imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality analysis of in vivo near-infrared fluorescence and conventional gamma images acquired using a dual-labeled tumor-targeting probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. 2.5. In Vivo NIR Fluorescence Imaging [bio-protocol.org]
- 13. licorbio.com [licorbio.com]
Safety Operating Guide
Proper Disposal of Disulfo-ICG-DBCO Disodium Salt: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Disulfo-ICG-DBCO disodium salt. Adherence to these protocols is vital for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE) to minimize exposure and ensure safety.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | A lab coat or chemical-resistant apron |
| Work Area | Handle the waste within a well-ventilated fume hood. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it into a designated, labeled waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.
-
Decontamination: Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and follow your institution's established reporting procedures.
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound salt is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[3] Never dispose of this chemical down the drain. [4][5]
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe laboratory practices.
-
Solid Waste:
-
Collect unused or expired solid this compound salt in a clearly labeled, sealed container.
-
Dispose of any materials that have come into direct contact with the compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.[3]
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent (e.g., DMSO, DMF, water), collect the solution in a separate, leak-proof hazardous waste container.[2]
-
Do not mix with other incompatible waste streams. As a general rule, segregate halogenated and non-halogenated solvent wastes.
-
Waste Container Selection and Labeling
Properly containing and identifying chemical waste is a critical safety and regulatory requirement.[1][6]
-
Container Requirements:
-
Use containers that are chemically compatible with the waste. For this compound salt solutions, a high-density polyethylene (HDPE) or glass container is generally suitable.[2]
-
Ensure the container is in good condition with no leaks or cracks and has a secure, leak-proof closure.[6]
-
Do not fill containers to more than 90% of their capacity to allow for expansion.[2]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[1][6]
-
The label must include the full chemical name: "this compound salt." Avoid using abbreviations or chemical formulas.[1][6]
-
Indicate the approximate concentration and the solvent used.
-
Include the date when the waste was first added to the container.[1]
-
Provide the name of the principal investigator and the laboratory location.[1]
-
Storage Pending Disposal
Store the sealed waste container in a designated, well-ventilated chemical waste storage area, often referred to as a Satellite Accumulation Area.[4]
-
Ensure the storage area is away from incompatible materials.
-
Store the waste in secondary containment to prevent spills.[2][6]
Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[3]
-
Provide them with the full chemical name and any available safety information.
Disposal Workflow and Decision Process
The following diagrams illustrate the logical flow for the proper disposal of this compound salt.
References
- 1. danielshealth.com [danielshealth.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. benchchem.com [benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Guide to Handling Disulfo-ICG-DBCO Disodium
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Disulfo-ICG-DBCO disodium.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various handling scenarios.
| Scenario | Required Personal Protective Equipment |
| Receiving and Storage | - Laboratory Coat- Safety Glasses- Nitrile Gloves |
| Weighing and Aliquoting (Dry Powder) | - Laboratory Coat- Chemical Safety Goggles- Nitrile Gloves (double-gloving recommended)- Respiratory Protection (N95 or higher, especially if weighing outside a ventilated enclosure) |
| Solution Preparation and Handling | - Laboratory Coat- Chemical Safety Goggles or a Face Shield worn over safety glasses[1][2]- Nitrile Gloves |
| Bioconjugation Reactions | - Laboratory Coat- Chemical Safety Goggles or a Face Shield worn over safety glasses[1][2]- Nitrile Gloves |
| Waste Disposal | - Laboratory Coat- Chemical Safety Goggles- Chemical-Resistant Gloves (e.g., nitrile) |
| Spill Cleanup | - Laboratory Coat- Chemical Safety Goggles and Face Shield- Chemical-Resistant Gloves (e.g., nitrile, consider double-gloving)- Respiratory Protection (as appropriate for the scale of the spill) |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and experimental success.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the product name on the label matches the order.
-
Storage: Store the lyophilized solid in a tightly sealed container, protected from light, and desiccated at ≤–20°C as recommended for amine-reactive probes.[3]
Handling and Use
General Precautions:
-
Always handle the compound in a well-ventilated area, preferably within a fume hood, especially when working with the powdered form to minimize inhalation of dust.[4][5]
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Weighing and Solution Preparation:
-
Preparation: Before weighing, ensure all necessary PPE is donned.
-
Weighing: If possible, weigh the powdered compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Dissolving: Dissolve the compound in a suitable solvent (e.g., DMSO, DMF) immediately before use, as reactive compounds can be unstable in solution.[3] When preparing solutions, add the solvent to the solid slowly to avoid splashing.
Disposal Plan
All waste containing this compound should be considered chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Segregation: Collect all liquid and solid waste containing the dye in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container with its contents, including the chemical name and any solvents used.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company. Do not pour solutions down the drain.[4]
Emergency Procedures
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).
-
Clean: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal. Clean the spill area with soap and water.
-
PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat, during cleanup.
First Aid:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[7]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek medical attention.
-
If inhaled: Move the person to fresh air.[7] If they are not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Rinse the mouth with water.[7] Do not induce vomiting. Seek immediate medical attention.
Visual Workflow and Safety Protocols
The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate response to an emergency situation.
Caption: Standard workflow for handling this compound.
Caption: Emergency response plan for spills or exposure.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Precautions for Reactive Dyeing Processes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. fishersci.se [fishersci.se]
- 7. biochempeg.com [biochempeg.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
